3-(1,3-Thiazol-5-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-5-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYHAAVCMWJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000527-93-4 | |
| Record name | 3-(1,3-thiazol-5-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1,3-Thiazol-5-yl)propan-1-ol: A Versatile Heterocyclic Building Block
Topic: Chemical Structure, Properties, and Synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) is a bifunctional heterocyclic intermediate increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of bio-active scaffolds. Characterized by a 5-substituted thiazole ring tethered to a primary alcohol via a propyl chain, this molecule offers a unique combination of a polar, hydrogen-bonding "head" (alcohol) and a semi-aromatic, weakly basic "tail" (thiazole).[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and reactivity profile.[1] It serves as a definitive reference for researchers incorporating this motif into larger pharmacophores, such as kinase inhibitors or PROTAC linkers.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a 1,3-thiazole ring attached at the C5 position to a saturated 3-carbon alcohol chain. The C5-substitution pattern is critical; unlike the more common C2-substituted thiazoles, C5-derivatives often exhibit distinct metabolic stability and vector orientation in protein binding pockets.
| Property | Detail |
| IUPAC Name | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| CAS Number | 1000527-93-4 |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| SMILES | OCCCC1=CN=CS1 |
| InChI Key | IBDYHAAVCMWJNQ-UHFFFAOYSA-N |
| Physical Form | Viscous colorless to pale yellow liquid |
Structural Features[1][2][3][4][5][6][7][8][9]
-
Thiazole Ring: Aromatic, electron-deficient at C2, but electron-rich enough at C5 to sustain electrophilic substitution under specific conditions.[1] The Nitrogen (N3) is a weak hydrogen bond acceptor.
-
Propyl Linker: Provides rotational freedom (3 rotatable bonds), allowing the alcohol to explore conformational space relative to the rigid heterocycle.
-
Primary Alcohol: A canonical hydrogen bond donor/acceptor and a prime handle for further functionalization (oxidation, halogenation, esterification).[1]
Physicochemical Profile
Understanding the physical constants is vital for assay development and formulation.
| Parameter | Value (Experimental/Predicted) | Significance |
| Boiling Point | ~280°C (760 mmHg) / 135°C (15 mmHg) | High boiling point due to H-bonding; requires vacuum distillation for purification. |
| Density | ~1.18 g/cm³ | Denser than water due to sulfur content. |
| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | Moderately polar; possesses good "drug-like" lipophilicity (Lipinski compliant). |
| pKa (Thiazole N) | ~2.5 | Weakly basic; remains uncharged at physiological pH (7.4). |
| pKa (Alcohol OH) | ~16 | Typical primary alcohol acidity. |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water | Amphiphilic nature allows solubility in diverse assay media.[1] |
Synthetic Routes & Production
Two primary strategies exist for synthesizing 3-(1,3-Thiazol-5-yl)propan-1-ol. The choice depends on the availability of starting materials and scale.
Method A: Reduction of 3-(Thiazol-5-yl)propanoic Acid (The "Classic" Route)
This route is preferred for gram-scale synthesis when the carboxylic acid precursor is available. It utilizes Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to reduce the acid or ester to the alcohol.
-
Precursor: 3-(1,3-Thiazol-5-yl)propanoic acid (or ethyl ester).
-
Reagent: LiAlH₄ (2.0 equiv) in anhydrous THF.
-
Conditions: 0°C to Reflux, 2-4 hours.
-
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
Method B: Palladium-Catalyzed Heck Coupling (The "Modern" Route)
This route builds the linker from the commercially available 5-bromothiazole. It avoids the need for pre-formed thiazole-alkyl acids.
-
Coupling: 5-Bromothiazole + Allyl Alcohol (or Ethyl Acrylate).
-
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃ or dppf).
-
Mechanism:
-
Option 1 (Allyl Alcohol): Heck coupling followed by isomerization/reduction (can be complex).
-
Option 2 (Acrylate): Heck coupling to Ethyl 3-(thiazol-5-yl)acrylate, followed by hydrogenation (H₂/Pd-C) and reduction (LiAlH₄).
-
-
Advantage: Modular; allows variation of the linker length if needed.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways to 3-(1,3-Thiazol-5-yl)propan-1-ol showing the Heck Coupling route (top) and Direct Acid Reduction route (bottom).[2]
Analytical Characterization (NMR & MS)[3][6]
For researchers verifying the identity of synthesized or purchased material, the following spectral data is diagnostic.[1]
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.68 | Singlet (s) | 1H | H2 (Thiazole, between N and S) |
| 7.55 | Singlet (s) | 1H | H4 (Thiazole) |
| 3.70 | Triplet (t, J=6.5 Hz) | 2H | -CH₂-OH (Adjacent to oxygen) |
| 2.95 | Triplet (t, J=7.5 Hz) | 2H | -CH₂-Thiazole (Benzylic-like pos.)[3] |
| 1.92 | Quintet (m) | 2H | -CH₂- (Central methylene) |
| 1.80 | Broad Singlet | 1H | -OH (Exchangeable w/ D₂O) |
Key Diagnostic: The desheilded singlet at ~8.7 ppm is characteristic of the proton at the C2 position of the thiazole ring.
Mass Spectrometry (ESI+)
-
[M+H]⁺: 144.05 Da
-
Fragmentation: Loss of H₂O ([M-18]⁺) is common in alcohols.
Reactivity & Applications in Drug Discovery[11]
Reactivity Profile
-
Alcohol Oxidation: The primary alcohol is easily oxidized to the aldehyde (using Swern or Dess-Martin conditions) or the carboxylic acid (Jones reagent). The aldehyde is a versatile handle for reductive amination.
-
Leaving Group Conversion: Treatment with mesyl chloride (MsCl) or tosyl chloride (TsCl) converts the hydroxyl into a good leaving group, enabling Sₙ2 displacement by amines or thiols. This is the primary method for linking the thiazole "warhead" to other scaffolds.
-
Thiazole Lithiation: The C2 proton is acidic enough to be deprotonated by strong bases (e.g., n-BuLi) at -78°C. This allows for the introduction of electrophiles at the C2 position after the side chain is established, provided the alcohol is protected (e.g., as a TBDMS ether).[1]
Biological Utility[1][2][4][6][9][11]
-
Bioisosterism: The thiazole ring is often used as a bioisostere for pyridine or imidazole to modulate lipophilicity and metabolic stability (CYP450 interaction).
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (<150 Da), it serves as an excellent probe for binding pockets containing a cysteine or serine residue (via the alcohol) and a hydrophobic pocket (via the thiazole).
-
PROTAC Linkers: The propyl alcohol chain provides a defined distance (~5-6 Å) and can be extended to create linkers for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Thiazoles can darken upon prolonged exposure to air and light due to slow oxidation/polymerization.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]
References
-
Sigma-Aldrich. Product Specification: 3-(1,3-Thiazol-5-yl)propan-1-ol. Link
-
PubChem. Compound Summary: 3-(1,3-Thiazol-2-yl)propan-1-amine (Related Structure/Properties). Link
-
Mishra, C. B., et al. "Thiazole: A promising heterocycle for the development of potent CNS active agents."[1] European Journal of Medicinal Chemistry, 2015.[1] (Context on Thiazole Pharmacophore).
-
Chugh, A., et al. "Thiazole derivatives: A comprehensive review of their synthesis and biological applications."[1] ResearchGate, 2022.[1] Link
-
LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (Source for 5-bromothiazole reactivity).[3] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Comprehensive Technical Guide on 3-(1,3-Thiazol-5-yl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4)[1] represents a highly versatile scaffold. It combines the bioisosteric properties of a thiazole ring with a flexible, functionalizable propyl alcohol chain. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing drug development professionals with a deep mechanistic understanding of the compound's structural utility, alongside field-proven, self-validating synthetic protocols.
Chemical Identifiers & Physicochemical Properties
To ensure unambiguous tracking across laboratory informatics systems and electronic lab notebooks (ELNs), the core identifiers and safety parameters of 3-(1,3-thiazol-5-yl)propan-1-ol are consolidated below[1][2][3].
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| CAS Registry Number | 1000527-93-4 |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.2 g/mol |
| SMILES | C1=C(SC=N1)CCCO |
| InChIKey | IBDYHAAVCMWJNQ-UHFFFAOYSA-N |
Table 2: Physicochemical & Safety Properties
| Property | Value |
| Physical State | Liquid (at Room Temperature) |
| Storage Conditions | Room Temperature (RT), Inert Atmosphere |
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Structural Logic in Medicinal Chemistry
The utility of 3-(1,3-thiazol-5-yl)propan-1-ol lies in its distinct spatial and electronic properties. The thiazole core acts as a classic bioisostere for pyridine or benzene rings, capable of engaging in both hydrogen bonding (via the nitrogen acceptor) and
Fig 2. Structural deconstruction of the scaffold for medicinal chemistry applications.
De Novo Synthesis Strategy & Validated Protocols
While commercially available, synthesizing this building block in-house is often required for isotopic labeling or derivative exploration. The most robust, scalable route is a three-step sequence starting from thiazole-5-carbaldehyde.
Fig 1. Three-step synthetic route to 3-(1,3-thiazol-5-yl)propan-1-ol from thiazole-5-carbaldehyde.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
-
Objective: Construct the carbon framework via C-C double bond formation.
-
Causality & Logic: We utilize triethyl phosphonoacetate (TEPA) and Sodium Hydride (NaH). NaH is selected over weaker bases to ensure rapid, irreversible deprotonation of TEPA, forming the nucleophilic ylide. The reaction is initiated at 0 °C to strictly control the exothermic addition and prevent base-catalyzed self-condensation of the aldehyde .
-
Self-Validating Step: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a lower Rf spot corresponding to the highly conjugated ethyl (E)-3-(1,3-thiazol-5-yl)acrylate.
Protocol 2: Catalytic Hydrogenation
-
Objective: Reduce the
-unsaturated alkene to an alkane. -
Causality & Logic: Thiazole rings contain strongly coordinating nitrogen and sulfur atoms that can poison palladium catalysts. To mitigate this, we employ a relatively high catalyst loading (10 wt% Pd/C) and run the reaction under a mild 1 atm of H₂ gas in ethanol. High-pressure hydrogenation is avoided to prevent unwanted hydrogenolysis of the C-S bond.
-
Self-Validating Step: The system validates itself volumetrically. Hydrogen uptake will abruptly cease once exactly 1 equivalent of H₂ is consumed. LC-MS analysis will confirm a mass shift of +2 Da, verifying the formation of ethyl 3-(1,3-thiazol-5-yl)propanoate without over-reduction.
Protocol 3: Ester Reduction (Fieser Workup)
-
Objective: Reduce the ester to the target primary alcohol.
-
Causality & Logic: Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is required to fully reduce the ester. The critical failure point in this protocol is the workup; improper quenching leads to unfilterable aluminum emulsion gels that trap the water-soluble propanol product.
-
Self-Validating Step: We mandate the Fieser Workup . For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH, and mL of H₂O. Validation: If executed correctly, the exothermic quench will transform the gray suspension into a crisp, white, granular aluminum salt precipitate. This allows for rapid vacuum filtration and near-quantitative recovery of 3-(1,3-thiazol-5-yl)propan-1-ol.
Analytical Validation
To confirm the integrity of the final product, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃): Look for the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). The diagnostic signals for the target compound will be the two distinct thiazole aromatic protons (typically around 8.6 ppm and 7.1 ppm), a triplet for the terminal -CH₂OH (~3.7 ppm), and the broad singlet of the hydroxyl proton which exchanges with D₂O.
-
LC-MS: Electrospray ionization (ESI+) should yield a clear [M+H]⁺ peak at m/z 144.2.
References
-
PubChemLite. "3-(1,3-thiazol-5-yl)propan-1-ol". National Center for Biotechnology Information. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions". Chemical Reviews, 89(4), 863-927.[Link]
-
Not Voodoo X. "Workup of Aluminum Hydride Reductions". University of Rochester Chemistry.[Link]
Sources
Literature Review of Thiazole-Substituted Propanol Derivatives: A Technical Guide to Pharmacophore Design and Synthesis
Executive Summary
The integration of the thiazole heterocycle with a propanol or propanolamine aliphatic chain represents a highly privileged scaffold in modern medicinal chemistry. Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, offers unique electron-donating properties, lipophilicity, and the ability to engage in robust
Mechanistic Rationale & Pharmacophore Modeling
The design of thiazole-substituted propanol derivatives is driven by the need to balance aqueous solubility with membrane permeability, a critical factor in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.
The Role of the Thiazole Core
The thiazole ring is a bioisostere for various aromatic and heteroaromatic systems (e.g., oxazole, pyridine). Its inclusion in a drug candidate often enhances metabolic stability against oxidative degradation by cytochrome P450 enzymes. Furthermore, the nitrogen atom acts as a strong hydrogen-bond acceptor, while the sulfur atom contributes to the overall polarizability and lipophilicity of the molecule, facilitating target engagement in hydrophobic binding pockets[1].
The Propanol/Propanolamine Linker
The propanol chain serves multiple critical functions:
-
Chiral Center Introduction: The secondary hydroxyl group creates a stereocenter. Enantiomerically pure derivatives (e.g., D-threo configurations) are often required to mimic natural substrates, such as ceramides in glycosylceramide synthase inhibitors[2].
-
Hydrogen Bonding: The -OH group acts as both a hydrogen-bond donor and acceptor, anchoring the molecule to polar residues (e.g., aspartate or glutamate) within the target protein's active site.
-
pKa Modulation: When functionalized as a propanolamine (by adding a terminal amine), the molecule gains a basic center that is protonated at physiological pH. This is a hallmark of
-adrenergic blockers like 3, where the protonated amine interacts with conserved aspartic acid residues in the adrenergic receptor[3].
Synthetic Methodologies & Causality
The synthesis of thiazole-propanol derivatives typically follows one of two primary pathways: the functionalization of a pre-existing thiazole core via epoxide ring-opening, or the de novo construction of the thiazole ring via Hantzsch synthesis coupled with a functionalized aliphatic chain.
Regioselective Epoxide Ring-Opening
The most robust method for generating propanolamines involves the nucleophilic opening of a thiazolyl-oxirane intermediate. The causality behind this choice is predictability: epoxides undergo regioselective
Figure 1: Regioselective synthesis of thiazole-propanol derivatives via epoxide ring-opening.
Structure-Activity Relationships (SAR) & Quantitative Data
The biological efficacy of these derivatives is highly dependent on the substituents attached to the thiazole and propanol moieties. Table 1 summarizes key quantitative data from recent literature.
Table 1: SAR and Biological Activity of Thiazole-Propanol Derivatives
| Compound Class | Key Substituents | Target / Application | Biological Activity (Quantitative) | Ref. |
| Thiazole-Pyrimidine Propanolamines | 3,4,5-trimethoxyphenyl, propanolamine | Anticancer (T-47D Breast Cancer) | Selective cytotoxicity; Growth Inhibition (GI%) = 68.39% at 10 μM | [4] |
| N-geranyl Propanolamines | Geranyl chain, thiazole core | Antimicrobial (MRSA, E. coli) | MIC | [5] |
| Arotinolol Derivatives | tert-butylamino, hydroxypropylthio | Antihypertensive ( | Potent adrenergic blocking; LD | [3] |
| D-threo-PDMP Analogues | 2-thiazolyl, 2,3-diamino alcohol | Glycosylceramide Synthase | Potent enzyme inhibition via ceramide mimicry | [2] |
Causality Insight: In the case of the N-geranyl propanolamines, replacing a rigid ethylenediamine linker with a propanolamine linker reduces the number of positive charges from two to one. This single cationic center, combined with the lipophilic geranyl chain, is sufficient to disrupt mycobacterial membranes while significantly reducing off-target mammalian cytotoxicity[5].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocol details the synthesis of a prototypical 1-(2-thiazolyl)-3-amino-2-propanol derivative. Every step includes a self-validating checkpoint.
Protocol: Synthesis of 1-(isopropylamino)-3-(thiazol-2-yl)propan-2-ol
Phase 1: Epoxidation (Corey-Chaykovsky Reaction)
-
Reagent Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) under an inert argon atmosphere. Causality: DMSO stabilizes the highly reactive sulfur ylide intermediate.
-
Ylide Formation: Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating complete deprotonation and formation of the ylide.
-
Carbonyl Addition: Add thiazole-2-carboxaldehyde (1.0 eq) dropwise. Stir for 2 hours at room temperature.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a higher
spot confirms epoxide formation. -
Workup: Quench with cold water, extract with diethyl ether (3x), wash with brine, dry over anhydrous
, and concentrate in vacuo to yield 2-(oxiran-2-yl)thiazole.
Phase 2: Regioselective Ring Opening
-
Reaction Setup: Dissolve the crude 2-(oxiran-2-yl)thiazole (1.0 eq) in isopropyl alcohol (0.2 M). Causality: Isopropyl alcohol acts as a protic solvent, hydrogen-bonding to the epoxide oxygen to increase the electrophilicity of the adjacent carbons.
-
Nucleophilic Attack: Add isopropylamine (3.0 eq). The excess amine prevents the formation of tertiary amine byproducts.
-
Heating: Reflux the mixture at 80°C for 6 hours. The steric bulk of the isopropylamine directs the
attack exclusively to the less hindered terminal carbon of the epoxide. -
Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The presence of the
peak corresponding to the target propanolamine confirms successful ring opening. -
Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 with 1%
) to isolate the pure 1-(isopropylamino)-3-(thiazol-2-yl)propan-2-ol.
Figure 2: High-throughput biological screening cascade and SAR optimization workflow.
References
-
[1] Title: Thiazoles and Bisthiazoles - Encyclopedia.pub. Source: encyclopedia.pub. URL:
-
[2] Title: Stereoselective synthesis of enantiomerically pure D-threo-PDMP; manipulation of a core 2,3-diamino alcohol unit. Source: bioorg.org. URL:
-
[4] Title: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Source: nih.gov. URL:
-
[5] Title: Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases. Source: nih.gov. URL:
-
[3] Title: Arotinolol. Source: drugfuture.com. URL:
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. bioorg.org [bioorg.org]
- 3. Arotinolol [drugfuture.com]
- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 3-(1,3-Thiazol-5-yl)propan-1-ol
Advanced Safety and Application Architecture for 3-(1,3-Thiazol-5-yl)propan-1-ol
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach the handling and utilization of 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS 1000527-93-4) not merely as a compliance exercise, but as a mechanistic challenge. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to participate in hydrogen bonding and
Physicochemical & Hazard Specifications
To design effective safety and synthetic protocols, we must first establish the quantitative baseline of the compound. The data below summarizes the critical physicochemical properties and Global Harmonized System (GHS) hazard codes associated with 3-(1,3-Thiazol-5-yl)propan-1-ol[2].
| Parameter | Specification |
| Chemical Name | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| CAS Registry Number | 1000527-93-4 |
| Molecular Formula | C |
| Molecular Weight | 143.2 g/mol |
| Physical Form | Liquid |
| GHS Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Codes | P261, P280, P305+P351+P338 |
| Storage Conditions | Room Temperature, Inert Atmosphere |
Mechanistic Toxicology: Beyond the GHS Codes
Standard Safety Data Sheets list hazard codes without explaining the underlying causality. Understanding why a chemical is hazardous is the first step in true risk mitigation.
H315 (Skin Irritation) & H319 (Eye Irritation): The amphiphilic nature of the propanol chain allows the molecule to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa. Once absorbed, local tissue dehydrogenases can oxidize the primary alcohol into a highly reactive thiazole propionaldehyde. This electrophilic species rapidly forms Schiff bases with primary amines on structural proteins (like keratin and collagen), leading to protein cross-linking and acute localized inflammation[3].
H302 (Harmful if Swallowed): Systemic absorption routes the compound through hepatic first-pass metabolism. Cytochrome P450 enzymes can epoxidize the electron-rich thiazole ring. These reactive epoxide intermediates act as electrophilic sinks, depleting intracellular glutathione (GSH) and causing hepatotoxicity[4].
Mechanistic pathway of 3-(1,3-Thiazol-5-yl)propan-1-ol toxicity and localized irritation.
Self-Validating Decontamination Architecture
When a spill occurs, visual cleanliness is an inadequate metric for safety. Because the thiazole ring exhibits strong UV absorbance due to its conjugated
Protocol: Spectroscopically Validated Spill Clearance
-
Primary Containment: Don appropriate PPE (nitrile gloves, safety goggles). Cover the liquid spill with an inert, highly porous absorbent (e.g., diatomaceous earth).
-
Chemical Quenching: Treat the absorbed area with a mild oxidative base (e.g., 5% sodium hypochlorite solution) to disrupt the thiazole ring and neutralize its biological activity. Allow a 15-minute contact time.
-
Surface Swabbing: Wipe the neutralized area with a sterile swab moistened with a 1:1 mixture of Methanol and HPLC-grade water.
-
Analytical Validation: Extract the swab in 2 mL of the MeOH:H
O solvent. Analyze the extract via a UV-Vis spectrophotometer. The thiazole core absorbs strongly between 240–260 nm. -
Clearance Criterion: If the absorbance at 250 nm is
AU (blanked against the solvent), clearance is achieved. If AU, repeat steps 2-4.
Self-validating decontamination workflow using UV-Vis spectrophotometric clearance.
Synthetic Application in Drug Development
Thiazole derivatives are heavily utilized in the development of antiparasitic, antibacterial, and oncology drugs[1]. The 3-carbon aliphatic chain of 3-(1,3-Thiazol-5-yl)propan-1-ol provides an optimal spacer length to prevent steric hindrance when conjugating the thiazole pharmacophore to larger macromolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs.
To utilize this compound, the primary alcohol must typically be converted into a reactive leaving group.
Protocol: Synthesis of Thiazole-Linked Mesylate Intermediates
Causality Focus: The basic nitrogen of the thiazole ring (pKa
-
Activation: Dissolve 1.0 equivalent of 3-(1,3-Thiazol-5-yl)propan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic mesylation.
-
Base Addition: Add 1.5 equivalents of triethylamine (TEA). Scientific Rationale: TEA acts as an aggressive acid scavenger, preventing the generated HCl from protonating the thiazole nitrogen, thereby keeping the starting material soluble and reactive.
-
Mesylation: Dropwise add 1.2 equivalents of methanesulfonyl chloride (MsCl). Maintain stirring at 0°C for 2 hours.
-
Self-Validation (LC-MS): Withdraw a 10
L aliquot, dilute in acetonitrile, and inject into an LC-MS. The disappearance of the parent mass ( 144[M+H] ) and the dominance of the mesylate mass ( 222[M+H] ) validates complete conversion. -
Workup: Quench the reaction with saturated aqueous NaHCO
to hydrolyze unreacted MsCl. Extract the organic layer, dry over anhydrous Na SO , and concentrate under reduced pressure to yield the activated intermediate, ready for downstream nucleophilic coupling.
References
-
MDPI. "Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp." Pharmaceuticals. URL:[Link]
-
PLOS One / NIH. "Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model." PLOS One. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(1,3-thiazol-5-yl)propan-1-ol | 1000527-93-4 [sigmaaldrich.com]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity potential of 3-(1,3-Thiazol-5-yl)propan-1-ol fragments
Technical Monograph: Biological Activity & Synthetic Utility of 3-(1,3-Thiazol-5-yl)propan-1-ol Fragments
Executive Summary
The structural motif 3-(1,3-Thiazol-5-yl)propan-1-ol represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike fully decorated drug candidates, this molecule serves as a versatile pharmacophore building block, particularly in Fragment-Based Drug Discovery (FBDD). Its utility stems from the unique electronic properties of the 1,3-thiazole ring—a bioisostere of pyridine and imidazole—coupled with a flexible C3-hydroxyalkyl linker. This guide analyzes its potential as a scaffold for kinase inhibitors, HDAC inhibitors, and anti-infectives, providing validated synthetic routes and screening protocols.
Part 1: Structural Analysis & Pharmacophore Mapping
To understand the biological potential of this fragment, we must deconstruct its interaction capabilities within a protein binding pocket.
The Thiazole Core (The Anchor)
The 1,3-thiazole ring is aromatic but electron-deficient compared to thiophene.
-
Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors (e.g., Dasatinib), this nitrogen often interacts with the "hinge region" of the ATP-binding pocket.
-
Sulfur (S1): Contributes to lipophilicity and can engage in weak interactions with aromatic residues (S-π interactions) or carbonyl oxygens (S-O interactions).
-
C5-Substitution: Substitution at the 5-position is metabolically favorable, blocking the primary site of oxidative metabolism often seen in unsubstituted thiazoles.
The Propanol Tail (The Linker/Warhead)
The 3-carbon alcohol chain provides a critical "exit vector" from the binding site.
-
Hydroxyl Group (-OH): Functions as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It allows the fragment to probe solvent-exposed regions or form specific water-mediated bridges.
-
Linker Flexibility: The propyl chain allows the terminal hydroxyl to reach pockets ~4-5 Å away from the aromatic core, making it an ideal spacer for PROTAC linkers or bifunctional ligands.
Visualization: Pharmacophore Interaction Map
Figure 1: Pharmacophore map detailing the interaction vectors of the 3-(1,3-Thiazol-5-yl)propan-1-ol fragment within a theoretical binding site.
Part 2: Validated Synthetic Access
Reliable access to this fragment is a prerequisite for biological testing. While Hantzsch synthesis is common, the reduction of thiazole esters provides a cleaner, self-validating route for the alcohol derivative.
Primary Route: Reductive Synthesis
This protocol avoids the handling of unstable thioaldehydes often required for direct ring closure to the alcohol.
Reaction Scheme:
-
Starting Material: Ethyl 3-(1,3-thiazol-5-yl)propanoate (commercially available or synthesized via Hantzsch).
-
Reagent: Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminum hydride (DIBAL-H).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 1.0 eq (5 mmol) of Ethyl 3-(1,3-thiazol-5-yl)propanoate in 20 mL anhydrous THF. Cool to 0°C.
-
Reduction: Add 1.2 eq of LiAlH4 (1M in THF) dropwise over 15 minutes. Critical Control: Maintain temperature <5°C to prevent ring opening.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[1][2][3]
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4]
-
Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
Yield Expectation: 85-92% Purity Check: 1H NMR (DMSO-d6) should show triplet at δ 3.4 ppm (CH2-OH) and disappearance of ethyl quartet.
Part 3: Biological Potential & Therapeutic Applications[1][3][5][6][7]
The 3-(1,3-Thiazol-5-yl)propan-1-ol fragment is rarely a drug in isolation but acts as a potent "warhead carrier" or "linker scaffold" in three key areas.
Kinase Inhibition (The "Hinge Binder" Concept)
In Fragment-Based Drug Discovery (FBDD), this molecule is screened against kinases.
-
Mechanism: The thiazole N binds to the ATP hinge region. The propanol chain extends toward the solvent front, allowing researchers to attach solubilizing groups (morpholines, piperazines) via the hydroxyl handle.
-
Relevance: Analogous to the thiazole core in Dasatinib (Src/Abl inhibitor).
Histone Deacetylase (HDAC) Inhibition
Thiazole-alkyl-alcohols are structural mimics of the "cap group" linkers found in natural products like Largazole .
-
Application: The hydroxyl group can be converted to a Zinc-Binding Group (ZBG) such as hydroxamic acid or used to link a ZBG to the surface recognition cap (the thiazole).
Antimicrobial Activity
5-substituted thiazoles exhibit intrinsic antifungal and antibacterial properties by disrupting cell wall synthesis.
-
Data Summary:
| Organism | Target Mechanism | Activity Potential (Fragment) | Optimization Strategy |
| S. aureus | Undecaprenyl diphosphate synthase | Low (IC50 > 100 µM) | Esterify -OH with lipophilic acid |
| C. albicans | CYP51 (Ergosterol synthesis) | Moderate (IC50 ~50 µM) | Arylation of C2 position |
| M. tuberculosis | Enoyl-ACP reductase | Moderate | Link -OH to isoniazid pharmacophore |
Part 4: Experimental Validation Protocols
To validate the biological activity of this fragment, specific assays must be employed. Standard cytotoxicity assays (MTT) are often too insensitive for fragments (low affinity). We use biophysical methods.
Protocol: Surface Plasmon Resonance (SPR) Fragment Screening
Rationale: SPR detects low-affinity binding (Kd in µM-mM range) typical of fragments like 3-(1,3-Thiazol-5-yl)propan-1-ol.
Workflow:
-
Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip.
-
Preparation: Dissolve fragment in DMSO (stock 200 mM). Dilute in running buffer (PBS-P + 1% DMSO) to concentrations: 500, 250, 125, 62.5 µM.
-
Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.
-
Control: Use a reference channel (no protein) to subtract bulk refractive index changes from DMSO.
-
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine
.
Visualization: Fragment-to-Lead Workflow
Figure 2: Workflow for utilizing the thiazole-propanol fragment in a drug discovery campaign.
Part 5: Safety & Stability Considerations
-
Metabolic Stability: The C5-alkyl substitution blocks the primary metabolic soft spot of the thiazole ring, making this fragment more stable than 2-substituted or unsubstituted thiazoles.
-
Reactivity: The C2 position (between N and S) remains acidic. Strong bases can deprotonate C2, leading to ring opening or dimerization. Precaution: Avoid strong bases (e.g., n-BuLi) unless C2 protection is in place.
References
-
Proj, M., et al. (2022).[5] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905–1910.[5] [Link]
-
Nasveschuk, C. G., et al. (2008).[6][7] "Synthesis of the Thiazole-Thiazoline Fragment of Largazole Analogues." Organic Letters, 10(16), 3595–3598. [Link]
-
Chugh, A., et al. (2022).[8] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."[1][2][3][4][9][10] Molecules, 27(18), 5866. [Link]
-
Luzina, E. L., & Popov, A. V. (2009). "Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and benzothiazolylureas." European Journal of Medicinal Chemistry, 44(12), 4944-4953. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Journal of Chemical Sciences : Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA [isca.me]
Thermodynamic Profiling of 3-(1,3-Thiazol-5-yl)propan-1-ol: A Technical Guide to Melting and Boiling Point Determination
Executive Summary
In the realm of medicinal chemistry and synthetic flavoring, heterocyclic compounds such as 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) serve as critical intermediate scaffolds. For drug development professionals and formulation scientists, precise thermodynamic data—specifically the melting point (MP) and boiling point (BP)—is non-negotiable. These parameters dictate downstream processing, distillation parameters, and storage conditions. Because this specific derivative is highly specialized, empirical literature values are often overshadowed by structural analogs. This whitepaper establishes the thermodynamic causality behind its physical state and provides a self-validating experimental framework for empirical determination.
Physicochemical Profiling and Structural Causality
To understand the thermal behavior of 3-(1,3-Thiazol-5-yl)propan-1-ol, we must first analyze its molecular architecture. The molecule consists of an aromatic 1,3-thiazole ring substituted at the 5-position with a flexible propyl chain terminating in a primary hydroxyl group.
Thermodynamic Causality: Why is the Boiling Point High?
The boiling point of a liquid is directly proportional to the energy required to overcome its intermolecular forces. For this compound, the predicted boiling point is exceptionally high relative to its molecular weight (143.21 g/mol ). This is driven by two synergistic forces:
-
Extensive Hydrogen Bonding: The terminal -OH group acts as both a hydrogen bond donor and acceptor, creating a robust, transient polymeric network in the liquid phase.
-
Heterocyclic Dipole-Dipole Interactions: The thiazole ring, containing both nitrogen and sulfur heteroatoms, possesses a strong permanent dipole moment. These rings engage in
stacking and dipole-dipole interactions that compound the energy barrier for vaporization.
Thermodynamic Causality: Why is it a Liquid at Room Temperature?
Despite the strong intermolecular forces that elevate the boiling point, the compound remains a liquid at standard ambient temperature and pressure (SATP), meaning its melting point is sub-ambient.
-
Entropic Flexibility: The three-carbon aliphatic chain (-CH2-CH2-CH2-) introduces significant rotational degrees of freedom. This conformational flexibility disrupts the rigid packing required to form a stable crystalline lattice, drastically depressing the melting point compared to rigid thiazole derivatives.
Quantitative Data Summary
The following table synthesizes the structural and predicted thermal data for 3-(1,3-Thiazol-5-yl)propan-1-ol, based on extrapolations from established chemical databases like and structural analogs from [1].
| Parameter | Value / Description |
| Chemical Name | 3-(1,3-Thiazol-5-yl)propan-1-ol |
| CAS Number | 1000527-93-4 |
| Molecular Formula | C6H9NOS |
| Molecular Weight | 143.21 g/mol |
| Physical State (at 25°C) | Liquid |
| Predicted Melting Point | -15 °C to 5 °C |
| Predicted Boiling Point | 295 °C to 310 °C (at 760 mmHg) |
| Density (Estimated) | 1.15 - 1.20 g/cm³ |
Experimental Methodologies for Thermal Validation
Relying solely on predictive models is insufficient for rigorous drug development. As a standard of practice, the thermal properties of 3-(1,3-Thiazol-5-yl)propan-1-ol must be empirically derived. The following protocols are designed as self-validating systems , ensuring that every thermal event recorded is internally calibrated against known thermodynamic standards.
Protocol A: Melting Point Determination via Sub-Ambient DSC
Standard capillary melting point apparatuses are useless for compounds that are liquid at room temperature. Differential Scanning Calorimetry (DSC) is required to detect the solid-liquid phase transition via heat flow endotherms.
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Run a baseline calibration using high-purity Indium (MP: 156.6 °C) and Cyclohexane (MP: 6.6 °C). This brackets the expected temperature range and validates the instrument's thermal accuracy.
-
Sample Preparation: Aliquot 5.0 to 10.0 mg of the compound into a pre-weighed aluminum DSC pan. Hermetically seal the pan using a sample press. Causality: The terminal hydroxyl group is highly hygroscopic; atmospheric moisture will artificially depress the melting point. Hermetic sealing prevents water ingress.
-
Thermal Initialization: Place the pan in the DSC cell alongside an empty reference pan. Purge the cell with dry nitrogen at 50 mL/min.
-
Quench Cooling: Utilize a Liquid Nitrogen Cooling Accessory (LNCA) to rapidly quench the sample to -50 °C at a rate of 10 °C/min. Hold isothermally for 5 minutes to ensure complete crystalline solidification (or glass transition if it supercools).
-
Heating Ramp: Heat the sample at a controlled rate of 5 °C/min from -50 °C to 25 °C.
-
Data Extraction: The melting point is not the peak maximum; it is mathematically defined as the extrapolated onset temperature of the primary endothermic peak.
Protocol B: Boiling Point Determination via TGA-DSC
Heating organic compounds to ~300 °C in atmospheric air often leads to oxidative degradation before boiling occurs. Simultaneous Thermal Analysis (TGA-DSC) under an inert atmosphere isolates the vaporization event.
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Validate the TGA microbalance using certified standard weights (e.g., 10 mg and 100 mg). Calibrate the thermocouple using the melting point of a Zinc standard (419.5 °C).
-
Sample Preparation: Pipette 10.0 to 15.0 mg of the liquid sample into an open alumina (Al2O3) crucible. Causality: An open crucible is mandatory to allow unrestricted mass loss during vaporization.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at 50 mL/min. Causality: The inert atmosphere prevents the oxidative decomposition of the thiazole ring at elevated temperatures.
-
Heating Ramp: Program a heating ramp from 25 °C to 350 °C at a rate of 10 °C/min.
-
Data Extraction: Monitor the DTG (first derivative of mass loss) and the DSC heat flow. The boiling point is validated when a massive endothermic peak on the DSC perfectly coincides with the maximum rate of mass loss on the DTG curve.
Analytical Workflow Visualization
The following diagram maps the logical relationship and workflow for the self-validating thermal analysis of 3-(1,3-Thiazol-5-yl)propan-1-ol.
Figure 1: Self-validating thermal analysis workflow for determining the MP and BP of thiazole.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 115091336, 2-(2-Pyridin-2-yl-1,3-thiazol-5-yl)propan-1-ol". PubChem.[Link]
Sources
The C5-Substituted Thiazole Alcohols: From Thiamine to Ritonavir and Beyond
Executive Summary
The 5-substituted thiazole alcohols represent a privileged structural motif in medicinal chemistry, serving as critical metabolic handles and solubility modulators in both natural products and synthetic pharmacophores. Historically anchored by the discovery of Thiamine (Vitamin B1) , this chemical space has evolved from the classical Hantzsch synthesis to complex, late-stage functionalization strategies used in modern antivirals like Ritonavir .
This guide dissects the synthetic evolution, chemical reactivity, and pharmaceutical utility of these moieties.[1] It contrasts the "de novo" ring construction methods with emerging C-H activation protocols, providing researchers with a self-validating roadmap for accessing this regiochemically challenging position.
Historical Genesis & Natural Products
The Prototypical Anchor: Thiamine
The history of 5-substituted thiazole alcohols begins with the isolation and structure elucidation of Thiamine (Vitamin B1) in the 1930s by R.R. Williams.
-
Structure: The molecule features a 5-(2-hydroxyethyl)-4-methylthiazole core linked to a pyrimidine ring.
-
Biological Significance: The C5-hydroxyethyl group is not merely a bystander; it is the site of phosphorylation to form Thiamine Pyrophosphate (TPP), the active coenzyme for critical metabolic decarboxylations (e.g., Pyruvate Dehydrogenase).
-
Synthetic Implication: The need to synthesize Thiamine drove the early industrial optimization of thiazole chemistry, specifically targeting the C5 position which is electronically less active than the C2 position.
The Modern Anchor: Ritonavir
In the 1990s, Abbott Laboratories (now AbbVie) utilized the 5-hydroxymethylthiazole scaffold in the design of Ritonavir , a potent HIV protease inhibitor.
-
Role: The thiazole alcohol serves as a precursor to a carbamate linkage.
-
CYP450 Modulation: The thiazole ring coordinates with the heme iron of CYP3A4, acting as a mechanism-based inhibitor (booster) for other antivirals.
Synthetic Methodologies
Accessing the C5-alcohol functionality requires navigating the thiazole ring's inherent regiochemistry. The C2 position is most acidic (pKa ~29) and nucleophilic, making selective C5-functionalization challenging without "de novo" ring construction.
Method A: The Classical Hantzsch-Reductive Route (The Gold Standard)
This is the most robust method for generating 5-hydroxymethylthiazoles (e.g., the Ritonavir intermediate). It involves constructing the ring with the carbon skeleton already in place, followed by reduction.
Protocol: Synthesis of 5-Hydroxymethylthiazole
This protocol is validated for scale-up and avoids the regioselectivity issues of direct functionalization.
Phase 1: Hantzsch Cyclization
-
Reagents: Thioformamide (or Thiourea for 2-amino variants) + Ethyl 2-chloro-3-oxobutanoate (or similar
-halo- -keto esters). -
Mechanism: The sulfur nucleophile attacks the
-halocarbon, followed by condensation of the amine with the ketone/aldehyde to close the ring. -
Product: Ethyl 4-methylthiazole-5-carboxylate.
Phase 2: Hydride Reduction
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reagents: Lithium Aluminum Hydride (LiAlH
, 1.2 equiv) in anhydrous THF. -
Addition: Cool THF solution of LiAlH
to 0°C. Add the thiazole ester dropwise. Note: Thiazoles are basic; Lewis acid complexation with AlH may occur, requiring excess reductant. -
Quench (The Fieser Method): Critical for safety and yield.
-
Add
mL (where = grams of LiAlH ). -
Add
mL 15% NaOH. -
Add
mL .
-
-
Workup: Filter the granular white precipitate. Extract filtrate with EtOAc.[2]
-
Result: (4-Methylthiazol-5-yl)methanol .
Method B: The Industrial "One-Pot" Dechlorination
Recent process chemistry (e.g., for Cefditoren or Ritonavir) utilizes a hydrolytic reduction strategy starting from 2-chloro-5-chloromethylthiazole .
-
Hydrolysis: The chloromethyl group is hydrolyzed to the hydroxymethyl group.
-
Reduction: Zinc/Acetic acid is used to remove the C2-chloro substituent (dehalogenation).
-
Advantage: Avoids LiAlH
at metric ton scale; uses cheaper starting materials.
Method C: Emerging C-H Activation
Direct functionalization of the C5-H bond is the frontier.
-
Challenge: C2-H is more acidic.
-
Solution: Use of Pd-catalysts with specific ligands (e.g., Pd-NHC complexes) or blocking the C2 position.
-
Reaction: Pd-catalyzed C5-arylation or alkylation using alkylboronic acids.[3]
Visualization of Pathways
Diagram 1: Evolutionary Timeline
This diagram traces the lineage from Hantzsch's discovery to modern antiviral applications.
Caption: The chronological evolution of 5-substituted thiazole alcohols from fundamental synthesis to blockbuster drugs.
Diagram 2: Synthetic Decision Matrix
A logic flow for choosing the correct synthetic route based on the desired target.
Caption: Decision matrix for synthesizing 5-substituted thiazole alcohols: De Novo construction vs. Functionalization.
Comparative Data: Reaction Efficiency
| Parameter | Hantzsch + Reduction (Method A) | Industrial Hydrolysis/Zn (Method B) | Direct C-H Activation (Method C) |
| Regiocontrol | Perfect (Pre-defined by starting material) | High (Pre-defined by precursor) | Variable (Competes with C2) |
| Atom Economy | Moderate (Loss of leaving groups) | Good | Excellent |
| Scalability | High (Standard unit ops) | Very High (Avoids hydrides) | Low (Catalyst cost) |
| Key Reagents | Thioamide, LiAlH4 | Zn dust, Acetic Acid | Pd(OAc)2, Ligands |
| Primary Use | Lab scale & Complex analogs | Bulk Drug Manufacturing | Late-stage diversification |
References
-
Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds). Berichte der deutschen chemischen Gesellschaft.
-
Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1.[1][2][4] Journal of the American Chemical Society.
-
Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Describes the use of 5-hydroxymethylthiazole).
-
Stoner, E. J., et al. (1998). Process Research and Development of the HIV Protease Inhibitor Ritonavir. Organic Process Research & Development.
-
Roger, J., et al. (2009).[5] Pd-catalyzed direct arylation of thiazoles.[5] Journal of Organic Chemistry. (Modern C-H activation methods).[2][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Methyl-5-thiazoleethanol [drugfuture.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
Methodological & Application
Synthesis protocols for 3-(1,3-Thiazol-5-yl)propan-1-ol
An In-depth Guide to the Synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed, validated protocols for the synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. The thiazole moiety is a key pharmacophore found in numerous approved drugs, and its derivatives are of significant interest for their diverse biological activities.[1][2][3][4] This document outlines a reliable and scalable synthetic route starting from the commercially available Thiazole-5-carboxaldehyde. We will delve into the mechanistic rationale behind each synthetic step, offering field-proven insights to ensure reproducibility and high yields. The protocols are designed for researchers, chemists, and drug development professionals, providing a comprehensive resource for the preparation of this important intermediate.
Introduction and Synthetic Strategy
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[2][4] The target molecule, 3-(1,3-Thiazol-5-yl)propan-1-ol, incorporates this key heterocycle with a flexible three-carbon linker terminating in a primary alcohol. This alcohol functionality provides a versatile handle for further chemical elaboration, making it a highly sought-after intermediate for constructing more complex molecules and compound libraries.
Our selected synthetic strategy employs a robust and logical sequence starting from Thiazole-5-carboxaldehyde. The core of this strategy involves a carbon-carbon bond-forming reaction to construct the propane backbone, followed by selective reductions to achieve the desired saturated alcohol.
Retrosynthetic Analysis
The retrosynthetic approach identifies 3-(1,3-Thiazol-5-yl)propanoic acid as the key penultimate intermediate. This acid can be readily reduced to the target primary alcohol. The propanoic acid itself is derived from the selective hydrogenation of 3-(1,3-Thiazol-5-yl)acrylic acid, which, in turn, is synthesized via a Knoevenagel condensation from the starting aldehyde. This pathway is advantageous due to the use of reliable and well-documented reactions and commercially available starting materials.
Caption: Retrosynthetic pathway for 3-(1,3-Thiazol-5-yl)propan-1-ol.
Detailed Synthesis Protocols
This section provides step-by-step protocols for the multi-step synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-(1,3-Thiazol-5-yl)acrylic acid via Knoevenagel Condensation
This initial step builds the carbon backbone through a Knoevenagel condensation. The reaction condenses the aldehyde with malonic acid, using a piperidine catalyst, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.
Materials:
-
Thiazole-5-carboxaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric Acid (HCl), 2M
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add Thiazole-5-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene (100 mL).
-
Add pyridine (2.0 eq) and piperidine (0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, once water evolution ceases.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with cold toluene (2 x 20 mL) to remove residual starting materials.
-
The crude solid is then suspended in 100 mL of deionized water and acidified to pH ~2 with 2M HCl. This ensures complete protonation of the carboxylate.
-
Stir the suspension for 30 minutes, then filter the solid, wash with cold water (3 x 30 mL), and dry under vacuum to yield 3-(1,3-Thiazol-5-yl)acrylic acid as a solid.
Trustworthiness Check: The progress of the reaction can be reliably monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent), observing the disappearance of the aldehyde spot and the appearance of a new, more polar product spot. The final product can be characterized by ¹H NMR, confirming the presence of vinyl protons and the carboxylic acid proton.
Protocol 2: Synthesis of 3-(1,3-Thiazol-5-yl)propanoic acid via Catalytic Hydrogenation
This protocol selectively reduces the carbon-carbon double bond of the acrylic acid moiety without affecting the thiazole ring or the carboxylic acid group.
Materials:
-
3-(1,3-Thiazol-5-yl)acrylic acid
-
Palladium on Carbon (Pd/C), 10%
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite™
Procedure:
-
In a hydrogenation flask or a thick-walled round-bottom flask, dissolve 3-(1,3-Thiazol-5-yl)acrylic acid (1.0 eq) in methanol (or ethyl acetate, approx. 20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 3-(1,3-Thiazol-5-yl)propanoic acid. The product is often pure enough for the next step, but can be recrystallized if necessary.
Expertise Insight: The choice of solvent is critical. Methanol is excellent for dissolving the starting material, while ethyl acetate can also be used. Ensure the catalyst is handled carefully as it can be pyrophoric when dry and exposed to air.
Protocol 3: Synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol
The final step is the reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex (BH₃-THF) is an excellent choice for this transformation due to its high selectivity for carboxylic acids and relatively straightforward work-up.
Materials:
-
3-(1,3-Thiazol-5-yl)propanoic acid
-
Borane-tetrahydrofuran complex (BH₃-THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(1,3-Thiazol-5-yl)propanoic acid (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1M solution of BH₃-THF (approx. 1.5-2.0 eq) dropwise via a syringe. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases. This step destroys the excess borane.
-
Remove the solvents under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the pure 3-(1,3-Thiazol-5-yl)propan-1-ol.
Overall Synthetic Workflow and Data Summary
The complete three-step synthesis is a reliable method for producing the target alcohol.
Caption: Three-step synthesis workflow for 3-(1,3-Thiazol-5-yl)propan-1-ol.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Thiazole-5-carboxaldehyde | 3-(1,3-Thiazol-5-yl)acrylic acid | Malonic Acid, Piperidine | 75-85% |
| 2 | 3-(1,3-Thiazol-5-yl)acrylic acid | 3-(1,3-Thiazol-5-yl)propanoic acid | H₂, 10% Pd/C | 90-98% |
| 3 | 3-(1,3-Thiazol-5-yl)propanoic acid | 3-(1,3-Thiazol-5-yl)propan-1-ol | BH₃-THF | 80-90% |
Alternative Synthetic Approaches
While the presented route is highly effective, an alternative pathway worth considering is the Wittig reaction.
-
Wittig Reaction Route: Thiazole-5-carboxaldehyde can be reacted with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane to form ethyl 3-(thiazol-5-yl)acrylate.[5][6] This intermediate can then be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the ester and the double bond to yield the target alcohol. However, this one-step reduction can sometimes lead to side products, and the two-step reduction (hydrogenation followed by ester reduction) often provides a cleaner product with higher overall yield.
References
-
Sonogashira, K. et al. A convenient synthesis of acetylenes: Catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Lett.1975 , 16, 4467–4470. [Link]
-
Anderson, K. W. et al. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Org. Lett.2002 , 4(15), 2485-8. [Link]
-
Bakherad, M. et al. SYNTHESIS OF 6-BENZYLIMIDAZO[2,1-b][7][8]THIAZOLE DURING SONOGASHIRA COUPLING. Synthetic Communications2010 , 40, 173-178. [Link]
-
ResearchGate. Synthesis of Thiazolo[3,2‐b][7][9][10]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Request PDF. [Link]
-
ResearchGate. Synthesis of thiazole derivatives. Reagents and conditions. Scientific Diagram. [Link]
-
El-Metwally, A. M. et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24(9), 1746. [Link]
-
Kumar, R. et al. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Adv.2017 , 7, 32173-32179. [Link]
-
ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Request PDF. [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules2023 , 28(4), 1888. [Link]
-
El-Sayed, N. N. E. et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega2021 , 6(30), 20078–20090. [Link]
-
Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Request PDF. [Link]
-
Organic-Reaction.com. Grignard Reaction - Common Conditions. Organic-Reaction.com. [Link]
-
Jenny, C. & Heimgartner, H. Umsetzungen von 1,3-Thiazol-5(4H)-thionen mit Grignard- und Organolithium-Verbindungen: Carbophile und Thiophile Additionen. Helvetica Chimica Acta1986 , 69(2), 374-388. [Link]
- Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
-
Padwa, A. et al. Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. J. Org. Chem.2008 , 73(16), 6439-42. [Link]
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
-
Chufan, EE. et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. J Med Chem2016 , 59(17), 8144-65. [Link]
-
Mickevičius, V. et al. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules2021 , 26(11), 3290. [Link]
-
Hussein, W. & Turan-Zitouni, G. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem2018 , 2(2), 53-56. [Link]
-
Arshad, M. F. et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27(13), 3994. [Link]
-
Sun, N. B. et al. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry2013 , 25(17). [Link]
-
ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Request PDF. [Link]
-
Organic-Reaction.com. Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [No specific journal available]. [Link]
-
PubChem. Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate. PubChem. [Link]
-
PubChem. 3-(2-methyl-1,3-thiazol-5-yl)propanoic acid. PubChem. [Link]
-
Pharmaffiliates. Thiazole-5-carboxaldehyde. Pharmaffiliates. [Link]
-
Mickevičius, V. et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules2013 , 18(12), 15001-15021. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Request PDF. [Link]
-
Bentham Science. Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. Bentham Science. [Link]
-
Ionescu, B. et al. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants2021 , 10(12), 1891. [Link]
-
MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank2017 , 2017(4), M964. [Link]
-
ResearchGate. Synthesis of Some New Propanol Derivatives Analogous to Fluconazole. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 3-(1,3-Thiazol-5-yl)propan-1-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Executive Summary & Chemical Profile
3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern medicinal chemistry. The molecule combines a heteroaromatic thiazole ring with a flexible three-carbon aliphatic alcohol. This structural duality makes it an ideal building block: the thiazole core acts as a privileged bioisostere for imidazoles and pyridines, while the propanol tail provides a synthetic handle for etherification, amination, or cross-coupling.
Physicochemical Properties
Understanding the baseline properties of this intermediate is critical for predicting its behavior during chromatographic purification and liquid-liquid extraction workflows.
| Property | Value | Source |
| CAS Number | 1000527-93-4 | Commercial Standard |
| Molecular Formula | C₆H₉NOS | PubChemLite[1] |
| Monoisotopic Mass | 143.04048 Da | PubChemLite[1] |
| Predicted XlogP | 0.9 | PubChemLite[1] |
| Physical Form | Viscous Liquid / Oil | Empirical |
Pharmacological Applications & Mechanistic Rationale
Histamine H₃ Receptor Antagonists (CNS Therapeutics)
Historically, Histamine H₃ receptor antagonists relied heavily on an imidazole ring to mimic the endogenous ligand, histamine. However, imidazole-containing drugs frequently suffer from poor blood-brain barrier (BBB) penetration and severe off-target hepatotoxicity due to their potent inhibition of Cytochrome P450 (CYP450) enzymes.
To overcome this, researchers have utilized 3-(1,3-thiazol-5-yl)propan-1-ol as a precursor to synthesize non-imidazole H₃ ligands [2]. By converting the terminal alcohol to an amine and coupling it with piperazine derivatives, drug developers have successfully created highly potent, selective antagonists (e.g., analogs of ADS-531)[2]. The thiazole ring maintains the necessary hydrogen-bond acceptor properties for receptor affinity while eliminating CYP450 liability, and the propyl chain ensures optimal spatial projection into the GPCR binding pocket[2].
Pharmacophore mapping of 3-(1,3-Thiazol-5-yl)propan-1-ol in drug design.
Synthetic Workflows & Step-by-Step Protocols
To utilize this intermediate in API synthesis, the terminal hydroxyl group must typically be converted into a more reactive functional group, such as a primary amine. The following self-validating protocols detail the transformation of 3-(1,3-thiazol-5-yl)propan-1-ol into 3-(1,3-thiazol-5-yl)propan-1-amine , a critical precursor for CNS-active agents.
Protocol A: Electrophilic Activation (Mesylation)
Causality Insight: Methanesulfonyl chloride (MsCl) is strictly preferred over p-Toluenesulfonyl chloride (TsCl) for this specific primary alcohol. The unhindered nature of the propanol tail allows for rapid kinetics with MsCl at 0 °C, whereas the bulkier TsCl requires longer reaction times, increasing the risk of side reactions with the nucleophilic nitrogen on the thiazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-(1,3-thiazol-5-yl)propan-1-ol in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.
-
Base Addition: Add 1.5 eq of Triethylamine (Et₃N). Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.
-
Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (lower Rf) should completely disappear.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting mesylate is typically pure enough (>95%) to use directly in the next step without column chromatography.
Protocol B: Azidation and Staudinger Reduction
Causality Insight: To convert the mesylate to an amine, catalytic hydrogenation (H₂ with Pd/C) is strongly contraindicated . The sulfur atom within the thiazole ring acts as a potent catalyst poison, irreversibly binding to palladium and stalling the reduction. Therefore, the Staudinger reduction (using Triphenylphosphine and water) is the mandatory choice, as it is entirely unaffected by the presence of thioethers or heteroaromatic sulfur.
Step-by-Step Methodology:
-
Azidation: Dissolve the crude mesylate in anhydrous DMF. Add 2.0 eq of Sodium Azide (NaN₃). Heat to 60 °C for 6 hours.
-
Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with water (5x) to remove all traces of DMF. Dry and concentrate to yield the intermediate azide. (Safety Note: Do not concentrate azides to absolute dryness if low molecular weight; keep as a concentrated oil).
-
Staudinger Reduction: Dissolve the azide in a THF/H₂O mixture (10:1 v/v). Add 1.2 eq of Triphenylphosphine (PPh₃) portion-wise at room temperature.
-
Gas Evolution: Observe the evolution of N₂ gas. Stir at room temperature for 12 hours.
-
Purification: Concentrate the mixture. Dissolve the residue in 1M HCl (aqueous) and wash with Diethyl Ether (3x) to remove the Triphenylphosphine oxide (OPPh₃) byproduct—a critical self-validating purification step. Basify the aqueous layer with 2M NaOH to pH > 10, and extract the free amine with DCM. Dry and concentrate to yield pure 3-(1,3-thiazol-5-yl)propan-1-amine.
Synthetic workflow from 3-(1,3-Thiazol-5-yl)propan-1-ol to H3 receptor antagonists.
Quantitative Data & Reaction Optimization
The table below summarizes the expected quantitative outcomes when executing the protocols detailed above, providing benchmark metrics for process chemists scaling up the synthesis.
| Synthetic Step | Reagents & Conditions | Time | Expected Yield (%) | Target Purity (HPLC) |
| 1. Mesylation | MsCl (1.2 eq), Et₃N (1.5 eq), DCM, 0 °C | 2 h | 92 - 95% | > 98% (Crude) |
| 2. Azidation | NaN₃ (2.0 eq), DMF, 60 °C | 6 h | 88 - 91% | > 95% (Crude) |
| 3. Reduction | PPh₃ (1.2 eq), THF/H₂O, RT | 12 h | 82 - 85% | > 97% (Post-Acid Wash) |
References
-
PubChemLite Database Title: 3-(1,3-thiazol-5-yl)propan-1-ol (C6H9NOS) Properties Source: PubChem / Université du Luxembourg URL:[Link]
-
MDPI Molecules Title: Non-Imidazole Histamine H₃ Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines Source: Molecules 2018, 23(2), 326 URL:[Link]
Sources
Functionalization of the hydroxyl group in 3-(1,3-Thiazol-5-yl)propan-1-ol
Application Note: Strategic Functionalization of 3-(1,3-Thiazol-5-yl)propan-1-ol
Abstract
This guide details the protocols for functionalizing the primary hydroxyl group of 3-(1,3-thiazol-5-yl)propan-1-ol. Unlike simple aliphatic alcohols, this substrate presents a "Trojan Horse" challenge: the basic nitrogen atom within the thiazole ring (N3) is a competent nucleophile capable of intramolecular cyclization or interference during activation events. This note prioritizes chemoselective strategies—specifically the Mitsunobu reaction and controlled oxidations—to avoid the pitfalls of self-quaternization associated with classical sulfonate activation.
Strategic Considerations & Reactivity Profile
The substrate consists of a primary alcohol tethered by a propyl chain to the C5 position of a 1,3-thiazole ring. Successful modification requires navigating three competing reactivity nodes:
-
The Hydroxyl Group (Target): Standard primary alcohol reactivity (
). -
The Thiazole Nitrogen (Interference): The N3 atom is weakly basic (
of conjugate acid ) but nucleophilic. -
The C2 Proton (Side Reaction): The proton at C2 is acidic (
) and susceptible to deprotonation by strong organometallic bases (e.g., n-BuLi).
Critical Risk: Intramolecular Cyclization Upon converting the hydroxyl to a leaving group (LG = OMs, OTs, I), the molecule risks undergoing a 6-endo-tet cyclization where the thiazole nitrogen attacks the terminal carbon, forming a thermodynamically stable thiazolo[3,2-a]pyridinium salt .
-
Recommendation: Avoid isolating highly reactive electrophiles (mesylates/iodides) if possible. Use "in-situ" activation methods like the Mitsunobu reaction.
Reaction Landscape Visualization
The following diagram maps the recommended pathways, highlighting the critical decision points to avoid ring degradation or quaternization.
Figure 1: Functionalization pathways. Green paths denote high-fidelity routes; red paths indicate high-risk intermediates.
Detailed Experimental Protocols
Protocol 1: Activation via Mesylation (High Risk - Use with Caution)
Use this only if the Mitsunobu reaction fails. The mesylate must be used immediately.
Mechanism: Conversion of -OH to -OMs (Methanesulfonate).
Risk Mitigation: Perform at low temperature (
Reagents:
-
Substrate: 1.0 equiv
-
Methanesulfonyl chloride (MsCl): 1.2 equiv[1]
-
Triethylamine (
): 1.5 equiv[1] -
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve the alcohol in anhydrous DCM. -
Cooling: Cool the solution to
using an ice bath. -
Base Addition: Add
dropwise. Note: The solution is now basic; the thiazole nitrogen is free. -
Activation: Add MsCl dropwise over 10 minutes. Stir at
for 30–60 minutes. Monitor by TLC (Product usually has higher than alcohol). -
Workup (Critical): Quench with cold saturated
. Extract rapidly with cold DCM. Dry over and concentrate without heating (bath ). -
Utilization: Dissolve the crude mesylate immediately in the solvent for the next step (displacement). Do not store.
Protocol 2: The Mitsunobu Reaction (Recommended Strategy)
Best for: Converting -OH to -OR (Ether), -OCOR (Ester), -N3 (Azide), or -NR2 (Amine).
Why: This protocol activates the alcohol using a phosphonium intermediate that is displaced in situ by the nucleophile.[2] The reactive alkylating agent is never isolated, suppressing the self-quaternization side reaction.
Reagents:
-
Substrate: 1.0 equiv
-
Triphenylphosphine (
): 1.5 equiv[3] -
Nucleophile (e.g., Phenol, Phthalimide, Benzoic Acid): 1.2–1.5 equiv
-
DIAD (Diisopropyl azodicarboxylate): 1.5 equiv
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Dissolution: Dissolve Substrate,
, and the Nucleophile in anhydrous THF under . -
Cooling: Cool the mixture to
. -
Addition: Add DIAD dropwise over 15 minutes. The yellow color of DIAD should fade upon addition.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Concentrate the solvent. Triturate the residue with
/Hexanes to precipitate Triphenylphosphine oxide ( ) byproduct. Filter and purify the filtrate via flash chromatography.[4]
Data Table: Mitsunobu Compatibility
| Nucleophile Class | Example Reagent | Product Type | Yield Expectation | Notes |
|---|
| Phenols | 4-Methoxyphenol | Aryl Ether | High (>80%) |
Protocol 3: Oxidation to Aldehyde
Best for: Creating a handle for Reductive Amination or Wittig Olefination.
Selection: Avoid Jones Reagent (
Reagents:
-
Substrate: 1.0 equiv
-
Dess-Martin Periodinane (DMP): 1.2 equiv
-
Solvent: DCM (wet) or DCM with 1 equiv
(accelerates DMP).
Step-by-Step:
-
Reaction: Dissolve substrate in DCM at RT.
-
Addition: Add DMP solid in one portion.
-
Monitoring: Stir for 1–2 hours. Reaction is typically fast.
-
Quench (Specific to DMP): Add a 1:1 mixture of saturated
(to reduce iodine byproducts) and saturated (to neutralize acetic acid). Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins). -
Isolation: Extract with DCM, dry, and concentrate. The aldehyde is generally stable but should be stored under inert gas to prevent air oxidation to the carboxylic acid.
Quality Control & Validation
NMR Markers (400 MHz,
-
Thiazole C2-H: Distinctive singlet downfield at
ppm. -
Thiazole C4-H: Singlet at
ppm. -
Propyl Chain: Look for the triplet of the
adjacent to the functional group.-
-OH:
ppm. -
-OMs: Shifts downfield to
ppm. -
-Aldehyde: Triplet disappears; Aldehyde proton appears at
ppm.
-
-OH:
Mass Spectrometry (LCMS):
-
Thiazoles often show
and adducts. -
Watch for
peaks indicating S-oxidation (Sulfoxide formation) if harsh oxidants were used.
References
-
Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 109(6), 2551–2651. Link
- Thiazole Reactivity: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Thiazole and reactivity).
-
Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Mesylation Protocols: "Alcohol to Mesylate using MsCl." Organic Chemistry Portal. Link
-
Thiazole in Drug Discovery: Das, D., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules, 27(13), 4153. Link
Sources
Application Note: Scalable Manufacturing Protocols for 3-(1,3-Thiazol-5-yl)propan-1-ol
Executive Summary & Application Context
The compound 3-(1,3-Thiazol-5-yl)propan-1-ol is a highly valuable heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. Thiazole derivatives are heavily utilized in the design of anticancer agents[1], acting as critical structural motifs in advanced therapeutics such as BCL-XL inhibitor antibody-drug conjugates (ADCs)[2].
The thiazole ring is characterized by significant pi-electron delocalization and a strong diamagnetic ring current, conferring a high degree of planar aromaticity[3]. However, this electronic structure also dictates its reactivity, making the selective functionalization of the C5 position a notorious challenge in process chemistry. Direct alkylation strategies often result in poor yields or complex mixtures of C2/C5 isomers[4]. To overcome these limitations, this application note details two field-proven, scalable synthetic routes designed for high regioselectivity, operational safety, and maximum yield.
Mechanistic Rationale & Route Selection
As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing raw material costs, thermodynamic safety, and downstream purification requirements.
-
Route A (HWE Homologation): Best suited for multi-kilogram batch manufacturing. It builds the propyl chain iteratively from a commercially available C5-aldehyde, completely bypassing the regioselectivity issues of direct alkylation.
-
Route B (Negishi Cross-Coupling): Best suited for advanced pharmaceutical intermediates requiring ultra-high purity. It utilizes a highly specific sp2-sp3 palladium-catalyzed coupling, allowing for mild reaction conditions and excellent functional group tolerance.
Route A: Homologation via Horner-Wadsworth-Emmons (HWE) Olefination
Reaction Workflow
Figure 1: Stepwise workflow for the Horner-Wadsworth-Emmons (HWE) homologation route.
Step-by-Step Protocol & Causality
Step 1: HWE Olefination
-
Protocol: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Dropwise add triethyl phosphonoacetate (TEPA, 1.2 eq). Stir for 30 minutes. Add thiazole-5-carbaldehyde (1.0 eq) dissolved in THF. Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Causality: NaH is utilized to irreversibly deprotonate TEPA, generating a highly nucleophilic phosphonate carbanion. The 0 °C condition controls the exothermic deprotonation, preventing thermal degradation of the sensitive aldehyde.
-
Self-Validating System: The cessation of H₂ gas evolution serves as a visual, real-time indicator that phosphonate deprotonation is complete, validating that the system is ready for aldehyde addition.
Step 2: Chemoselective Hydrogenation
-
Protocol: Dissolve the crude (E)-ethyl 3-(thiazol-5-yl)acrylate in ethanol. Add an aqueous slurry of Raney-Nickel (10% w/w). Pressurize the reactor with H₂ gas (50 psi) and heat to 40 °C for 6 hours. Filter the catalyst through a Celite pad under an inert atmosphere.
-
Causality: Thiazole sulfur atoms strongly coordinate to Palladium, leading to rapid catalyst deactivation (poisoning). Raney-Nickel is explicitly chosen due to its robust resistance to sulfur poisoning while maintaining excellent efficiency for olefin reduction.
Step 3: Ester Reduction
-
Protocol: Dissolve the saturated ester in anhydrous THF. Slowly add lithium borohydride (LiBH₄, 2.0 eq) at 0 °C. Reflux the mixture for 4 hours. Cool to 0 °C and carefully quench with methanol, followed by water. Extract with dichloromethane.
-
Causality: LiBH₄ is selected over the more aggressive LiAlH₄. While both reduce esters to primary alcohols, LiBH₄ provides a milder, safer thermal profile on a manufacturing scale, drastically minimizing the risk of thermal runaway.
-
Self-Validating System: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The complete disappearance of the UV-active ester spot and the appearance of a highly polar, KMnO₄-stainable spot confirms the successful formation of the primary alcohol.
Route B: Negishi Cross-Coupling (Advanced Scale-Up)
Reaction Workflow
Figure 2: Negishi cross-coupling strategy utilizing organozinc reagents for C5-alkylation.
Step-by-Step Protocol & Causality
Step 1: Organozinc Preparation
-
Protocol: Suspend Zinc dust (1.5 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 mins. Cool to room temperature, add trimethylsilyl chloride (TMSCl, 5 mol%), and stir for 15 mins. Add 3-(TBDMS-oxy)propyl bromide (1.2 eq) dropwise and stir at 40 °C for 2 hours.
-
Causality: Zinc dust is naturally coated in a passivating layer of zinc oxide. The sequential addition of 1,2-dibromoethane and TMSCl chemically scrubs this oxide layer, activating the zinc and ensuring rapid, reliable insertion into the alkyl bromide.
Step 2: Negishi Coupling
-
Protocol: To the active organozinc solution, add 5-bromothiazole (1.0 eq) and Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 65 °C for 12 hours. Quench with saturated aqueous NH₄Cl and extract with MTBE.
-
Causality: Direct functionalization of the C5 position is highly prone to side reactions[4]. The Negishi coupling strictly enforces regiocontrol by utilizing the pre-installed bromine atom at C5. Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the challenging reductive elimination step of sp2-sp3 couplings.
Step 3: Deprotection
-
Protocol: Treat the crude TBDMS-protected thiazole with tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at room temperature for 2 hours. Wash with water, extract with EtOAc, and purify via silica gel filtration.
-
Self-Validating System: IPC via GC-MS. The reaction is deemed complete when the protected intermediate peak (m/z ~257) is <0.5% relative to the product peak (m/z 143), ensuring total deprotection before downstream purification.
Quantitative Data & Process Metrics
The following table summarizes the performance metrics of both routes when executed at a 1-kilogram scale.
| Metric | Route A (HWE Homologation) | Route B (Negishi Coupling) |
| Overall Yield | 68 - 72% (over 3 steps) | 81 - 85% (over 2 steps, post-Zn prep) |
| Purity (HPLC) | > 98.5% | > 99.5% (API Grade) |
| E-Factor | ~ 45 (Moderate waste generation) | ~ 60 (Higher waste due to Zn/TBAF) |
| Cost per Kg | Low (Inexpensive bulk reagents) | High (Pd catalyst, TBDMS reagents) |
| Key Advantage | Avoids heavy metals (Pd) in the main steps | Unmatched C5 regioselectivity |
| Primary Limitation | Multi-step sequence increases cycle time | Moisture-sensitive organometallics |
Analytical Validation & Self-Validating Systems
To guarantee scientific integrity, the final isolated 3-(1,3-Thiazol-5-yl)propan-1-ol must pass the following rigorous analytical parameters:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 Column, Gradient MeCN/Water (0.1% TFA), UV detection at 254 nm.
-
Validation: A single sharp peak must account for >99.0% Area Under Curve (AUC). The absence of a peak at the retention time of the starting aldehyde or 5-bromothiazole validates process completion.
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
Validation: The defining self-validating feature is the disappearance of the aldehyde proton (singlet at ~9.9 ppm) for Route A, and the appearance of the aliphatic chain: a triplet at ~2.9 ppm (thiazole-CH₂ -), a multiplet at ~1.9 ppm (-CH₂ -), and a triplet at ~3.7 ppm (-CH₂ -OH). The aromatic thiazole protons must appear as two distinct singlets/doublets around 8.6 ppm (C2-H) and 7.6 ppm (C4-H).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Validation: Electron Ionization (EI) must show a molecular ion peak [M]⁺ at m/z 143.04, with a characteristic fragmentation pattern confirming the loss of the hydroxyl-ethyl radical to yield a stable thiazolium ion.
-
References
- Thiazole - Wikipedia. Source: wikipedia.org.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: mdpi.com.
- 5-(3-Bromopropyl)-4-methyl-1,3-thiazole. Source: benchchem.com.
- BCL-XL inhibitor antibody drug conjugates and methods of use. Source: google.com.
Sources
Application Note & Protocols: Strategic Halogenation of 3-(1,3-Thiazol-5-yl)propan-1-ol
Introduction: The Synthetic Value of Halogenated Thiazole Intermediates
The 3-(1,3-thiazol-5-yl)propan-1-ol scaffold is a valuable starting material in medicinal chemistry, with the thiazole ring being a key heterocycle in numerous approved pharmaceuticals.[1] Converting the terminal primary alcohol to an alkyl halide transforms this moiety into a versatile intermediate, primed for a wide array of subsequent nucleophilic substitution and cross-coupling reactions. These transformations are fundamental for building molecular complexity and exploring the structure-activity relationships (SAR) of new chemical entities.
This guide provides a comprehensive overview and detailed protocols for the efficient conversion of 3-(1,3-Thiazol-5-yl)propan-1-ol to its corresponding alkyl chlorides and bromides. We will delve into the mechanistic rationale behind reagent selection, address the specific challenges posed by the thiazole ring, and offer field-tested protocols to ensure high-yield, reproducible outcomes.
Core Challenge: The Thiazole Moiety's Influence
While the conversion of a primary alcohol to an alkyl halide is a cornerstone of organic synthesis, the presence of the thiazole ring in the substrate introduces critical considerations that must be addressed to prevent side reactions and ensure efficient conversion.
-
Basicity of the Thiazole Nitrogen: The nitrogen atom at position 3 (N3) of the thiazole ring possesses a lone pair of electrons, rendering it basic (pKa of conjugate acid ≈ 2.5).[2] In the presence of strong acids (e.g., HBr or HCl generated in situ), this nitrogen can be protonated, forming a thiazolium salt. This can deactivate the ring or, in the case of generated alkyl halides, lead to N-alkylation, a common reaction for thiazoles.[3]
-
Reaction Conditions: Reagents that generate strong acidic byproducts, such as thionyl chloride (produces HCl) and phosphorus tribromide (produces HBr), require careful management.[4] The use of a non-nucleophilic base is often essential to scavenge these acids, thereby protecting the thiazole nitrogen.
-
Nucleophilicity: The N3 atom can act as a competing nucleophile, potentially reacting with activated intermediates intended for halide attack.
Given these factors, methods that proceed under mild, near-neutral conditions are often preferred for substrates containing acid-sensitive heterocyclic systems.
Reagent Selection and Comparative Analysis
The choice of halogenating agent is the most critical parameter for this transformation. The following sections detail the most reliable reagents, their mechanisms, and their suitability for the target molecule.
For Conversion to Alkyl Chlorides: Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides.[5][6] The reaction's primary driving force is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product.[7]
Mechanism & Rationale: The reaction proceeds by converting the hydroxyl group into an excellent leaving group, an alkyl chlorosulfite intermediate.[8] The subsequent step dictates the stereochemistry and is influenced by the presence of a base.
-
Without Pyridine (Sₙi Mechanism): In the absence of a base, the reaction can proceed through a mechanism with internal return, leading to retention of stereochemistry.[9]
-
With Pyridine (Sₙ2 Mechanism): For a primary alcohol like our substrate, and to ensure a clean reaction, the addition of a base like pyridine is crucial. Pyridine serves two roles: it neutralizes the generated HCl, protecting the thiazole ring, and it facilitates a backside Sₙ2 attack by the chloride ion, leading to inversion of configuration (though not relevant for this achiral substrate).[8][9]
For Conversion to Alkyl Bromides: Phosphorus Tribromide (PBr₃)
PBr₃ is the classic and highly reliable choice for converting primary and secondary alcohols to their corresponding bromides.[10][11][12] It offers the significant advantage of avoiding the carbocation rearrangements that can plague reactions using HBr.[12][13]
Mechanism & Rationale: The alcohol's oxygen atom attacks the electrophilic phosphorus atom, displacing a bromide ion. This forms an activated alkoxy-dibromophosphite intermediate, which is an excellent leaving group.[10][13] The displaced bromide ion then acts as a nucleophile, attacking the carbon in an Sₙ2 fashion to yield the alkyl bromide.[12] The use of a weak base like pyridine is recommended to scavenge the HBr formed during the reaction, thus preventing unwanted reactions with the thiazole ring.[12]
The Appel Reaction: A Mild and Versatile Alternative
The Appel reaction offers a powerful method for converting alcohols to both alkyl chlorides and bromides under exceptionally mild and neutral conditions, making it ideal for sensitive substrates.[14][15]
-
For Alkyl Chlorides: Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).
-
For Alkyl Bromides: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Mechanism & Rationale: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[16] The alcohol is converted into an alkoxyphosphonium salt, which is then displaced by the halide in a clean Sₙ2 reaction.[14][17] The neutral conditions of the Appel reaction are its single greatest advantage for the 3-(1,3-thiazol-5-yl)propan-1-ol substrate, as it minimizes the risk of protonating or alkylating the thiazole nitrogen. The primary drawback is the need to remove the triphenylphosphine oxide byproduct during purification, which can sometimes be challenging.[15]
Summary of Recommended Reagents
| Reagent System | Target Halide | Mechanism | Key Advantages | Key Disadvantages |
| SOCl₂ / Pyridine | Alkyl Chloride | Sₙ2 | Gaseous byproducts drive reaction to completion; reagent is inexpensive.[7] | SOCl₂ is highly reactive and moisture-sensitive; requires base to protect thiazole. |
| PBr₃ / Pyridine | Alkyl Bromide | Sₙ2 | High yields for primary alcohols; avoids carbocation rearrangements.[12][13] | PBr₃ is corrosive and moisture-sensitive; requires base to protect thiazole. |
| PPh₃ / CCl₄ | Alkyl Chloride | Appel (Sₙ2) | Very mild, neutral conditions; ideal for acid-sensitive substrates.[14][15] | CCl₄ is toxic and restricted; PPh₃=O byproduct can complicate purification.[15][17] |
| PPh₃ / CBr₄ | Alkyl Bromide | Appel (Sₙ2) | Very mild, neutral conditions; often faster than chlorination.[14][15] | PPh₃=O byproduct can complicate purification.[15] |
Visualization of Key Mechanisms and Workflows
General Halogenation Workflow
Caption: High-level experimental workflow for alcohol to alkyl halide conversion.
Mechanism of Halogenation with PBr₃
Caption: The Appel reaction mechanism for converting an alcohol to an alkyl bromide. [14][17]
Detailed Experimental Protocols
General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reagents like SOCl₂ and PBr₃ are corrosive and react violently with water.
Protocol 1: Synthesis of 5-(3-chloropropyl)-1,3-thiazole using Thionyl Chloride
Materials:
-
3-(1,3-Thiazol-5-yl)propan-1-ol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(1,3-Thiazol-5-yl)propan-1-ol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirring solution.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(3-chloropropyl)-1,3-thiazole.
Protocol 2: Synthesis of 5-(3-bromopropyl)-1,3-thiazole using Phosphorus Tribromide
Materials:
-
3-(1,3-Thiazol-5-yl)propan-1-ol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Pyridine (0.1 eq, optional but recommended)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath. Add pyridine (0.1 eq) if used.
-
Add PBr₃ (0.4 eq) dropwise via syringe over 30 minutes. A white precipitate of pyridinium hydrobromide may form.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water.
-
Pour the mixture into a separatory funnel and add more water. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude oil can be purified by flash column chromatography (silica gel) to yield pure 5-(3-bromopropyl)-1,3-thiazole.
Protocol 3: Synthesis of 5-(3-bromopropyl)-1,3-thiazole via the Appel Reaction
Materials:
-
3-(1,3-Thiazol-5-yl)propan-1-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Carbon tetrabromide (CBr₄) (1.1 eq)
-
Anhydrous Acetonitrile or DCM
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under nitrogen, dissolve triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C. The solution should be clear.
-
In a separate flask, dissolve the alcohol (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the alcohol solution dropwise to the cold PPh₃/CBr₄ solution over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and bromoform.
-
Add a volume of hexanes to the crude residue and triturate. Triphenylphosphine oxide is poorly soluble in hexanes and should precipitate.
-
Filter off the solid triphenylphosphine oxide and wash it with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to separate the product from any remaining triphenylphosphine oxide and other byproducts.
References
-
Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]
-
Title: Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion) Source: OrgoSolver URL: [Link]
-
Title: PBr3 Reaction: Mechanism, Examples & Exam Tips Explained Source: Vedantu URL: [Link]
-
Title: Appel reaction Source: Wikipedia URL: [Link]
-
Title: Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3 Source: YouTube URL: [Link]
-
Title: Appel Reaction Source: Chem-Station Int. Ed. URL: [Link]
-
Title: Alcohol + SOCl2 Source: OrgoSolver URL: [Link]
-
Title: Appel Reaction Mechanism Source: YouTube URL: [Link]
-
Title: Appel Reaction Source: Name-Reaction.com URL: [Link]
-
Title: Video: Conversion of Alcohols to Alkyl Halides Source: JoVE URL: [Link]
-
Title: Alcohols to Alkyl Halides Source: Chemistry Steps URL: [Link]
-
Title: SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides Source: Chemistry Steps URL: [Link]
-
Title: PBr3 Reaction Source: BYJU'S URL: [Link]
-
Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]
-
Title: Preparation of Alkyl Halides and Tosylates from Alcohols Source: OpenOChem Learn URL: [Link]
-
Title: 10.5: Preparing Alkyl Halides from Alcohols Source: Chemistry LibreTexts URL: [Link]
-
Title: PBr3 and SOCl2 Source: Master Organic Chemistry URL: [Link]
-
Title: Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? Source: Yufeng URL: [Link]
-
Title: 10.5 Preparing Alkyl Halides from Alcohols Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: Chemistry of the thiazoles Source: Indian Academy of Sciences URL: [Link]
-
Title: Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole Source: J-Stage URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
-
Title: Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: eCommons URL: [Link]
-
Title: Conversions of Alcohols into Alkyl Halides Source: Organic Chemistry Tutor URL: [Link]
-
Title: Thiazole Source: Wikipedia URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reactionweb.io [reactionweb.io]
- 6. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [es.yufenggp.com]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. orgosolver.com [orgosolver.com]
- 15. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. name-reaction.com [name-reaction.com]
- 17. Appel reaction - Wikipedia [en.wikipedia.org]
Step-by-step preparation of 3-(1,3-Thiazol-5-yl)propan-1-ol from precursors
Application Note: Synthetic Methodology for 3-(1,3-Thiazol-5-yl)propan-1-ol
Strategic Overview and Mechanistic Rationale
Thiazole-containing aliphatic alcohols are highly valued pharmacophores in medicinal chemistry, frequently utilized to modulate lipophilicity and improve the metabolic stability of drug candidates (e.g., acting as bioisosteres for pyridine or phenyl rings). The synthesis of 3-(1,3-thiazol-5-yl)propan-1-ol presents a unique challenge: the electron-deficient nature of the thiazole ring combined with the potential for transition-metal catalyst poisoning by the heterocyclic sulfur atom.
To ensure a robust, scalable, and self-validating protocol, this guide employs a two-step convergent approach:
-
Sonogashira Cross-Coupling: C–C bond formation between commercially available 5-bromothiazole and propargyl alcohol.
-
Catalytic Hydrogenation: Reduction of the intermediate alkyne to the target alkane.
This route was selected over direct alkylation or Horner-Wadsworth-Emmons homologation due to the commercial availability of the precursors, the high atom economy of the hydrogenation step, and the ease of isolating the intermediate for quality control [2].
Synthetic Workflow Visualization
Fig 1: Two-step synthetic workflow for 3-(1,3-thiazol-5-yl)propan-1-ol via Sonogashira coupling.
Experimental Protocols & In-Process Controls
Step 1: Synthesis of 3-(1,3-Thiazol-5-yl)prop-2-yn-1-ol
The causality of choice: Triethylamine (Et
Procedure:
-
Preparation: To an oven-dried, argon-purged 100 mL Schlenk flask, add 5-bromothiazole (1.64 g, 10.0 mmol) and Et
N (25 mL). -
Degassing: Sparge the solution with argon for 15 minutes. Do not skip this step.
-
Catalyst Addition: Quickly add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh
) Cl , 350 mg, 5 mol%) and Copper(I) iodide (CuI, 95 mg, 5 mol%). -
Coupling: Add propargyl alcohol (0.67 g, 12.0 mmol) dropwise via syringe. The solution will darken immediately.
-
Reaction: Heat the mixture to 70 °C and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of the 5-bromothiazole spot (UV active) indicates completion.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble Pd/Cu salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.
-
Self-Validation: LC-MS (ESI+): Expected
[M+H] = 140.0.
Step 2: Catalytic Hydrogenation to Target Alkane
The causality of choice: Thiazole rings contain a nucleophilic sulfur atom that can coordinate to palladium, effectively poisoning the catalyst and stalling the reduction at the alkene stage [3]. To counteract this, a higher catalyst loading (20% w/w) and the addition of a catalytic amount of acetic acid (AcOH) are employed to protonate the thiazole nitrogen, reducing the electron density on the sulfur and mitigating catalyst deactivation.
Procedure:
-
Preparation: Dissolve the intermediate 3-(1,3-thiazol-5-yl)prop-2-yn-1-ol (1.39 g, ~10.0 mmol) in anhydrous Methanol (30 mL) in a heavy-walled hydrogenation flask. Add glacial acetic acid (0.5 mL).
-
Catalyst Loading: Carefully add 10% Pd/C (280 mg, 20% w/w). Safety Note: Dry Pd/C is pyrophoric. Add under a blanket of argon or pre-wet with a small amount of toluene.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm).
-
Reaction: Stir vigorously at 25 °C for 12 hours.
-
In-Process Control (IPC): Monitor by
H NMR of a filtered aliquot. The reaction is complete when the alkyne/alkene signals (typically 5.0 - 6.5 ppm) completely disappear, replaced by upfield aliphatic multiplets. -
Workup: Purge the flask with argon. Filter the suspension through a tightly packed Celite pad, washing thoroughly with MeOH.
-
Isolation: Concentrate the filtrate. Dissolve the residue in CH
Cl (30 mL), wash with saturated aqueous NaHCO (to neutralize AcOH), dry over Na SO , and concentrate to yield the pure 3-(1,3-thiazol-5-yl)propan-1-ol. -
Self-Validation: LC-MS (ESI+): Expected
[M+H] = 144.0. H NMR (CDCl ): Expected signals include a thiazole C2 proton (~8.7 ppm, s), C4 proton (~7.6 ppm, s), and three distinct aliphatic signals for the propyl chain (triplet ~3.7 ppm, triplet ~2.9 ppm, multiplet ~1.9 ppm).
Quantitative Data: Hydrogenation Optimization
To demonstrate the necessity of the chosen hydrogenation parameters, the following table summarizes the optimization data for the reduction of the alkyne intermediate. The data clearly illustrates the impact of sulfur-induced catalyst poisoning and the corrective measures.
| Catalyst System | Loading (w/w) | Additive | Time (h) | Conversion (%) | Isolated Yield (%) | Note |
| 5% Pd/C | 5% | None | 24 | 45% | N/A | Stalled at alkene intermediate. |
| 10% Pd/C | 10% | None | 24 | 82% | 71% | Sluggish reaction rate. |
| 10% Pd/C | 20% | AcOH (cat.) | 12 | >99% | 92% | Optimal conditions; rapid and complete. |
| Raney Nickel | Excess | None | 18 | 90% | 78% | Difficult catalyst removal. |
Table 1: Optimization of the catalytic hydrogenation step, highlighting the necessity of acid additives to prevent Pd-catalyst poisoning by the thiazole moiety.
References
-
Title: 3-(1,3-thiazol-5-yl)propan-1-ol Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Catalyst Poisoning in the Hydrogenation of Sulfur-Containing Compounds Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Thiazole ring stability during derivatization of 3-(1,3-Thiazol-5-yl)propan-1-ol
Executive Summary
This guide details the chemical stability profile and derivatization protocols for 3-(1,3-Thiazol-5-yl)propan-1-ol . While the propyl-alcohol tail offers a standard handle for functionalization, the 1,3-thiazole core presents specific stability challenges—primarily C2-acidity and sulfur oxidation .
Successful modification requires a bifurcated strategy:
-
Linker Modification: Uses kinetic control to modify the alcohol without oxidizing the ring sulfur.
-
Core Functionalization: Utilizes cryogenic lithiation to access the C2 position while preventing ring fragmentation.
Chemical Stability Profile
The thiazole ring is aromatic but significantly less stable than pyridine. It possesses a "hard" nitrogen and a "soft" sulfur, creating a dipole that dictates its reactivity.
Critical Instability Factors
-
C2-Proton Acidity (
): The proton at C2 is relatively acidic. Strong bases (e.g., n-BuLi, LDA) will deprotonate this site. While useful for functionalization, the resulting 2-lithiothiazole species is thermally unstable above , undergoing ring fragmentation (cleavage to isocyanides/thiolates) [1]. -
Sulfur Oxidation: The sulfur atom is susceptible to oxidation to the sulfoxide (S-oxide) or sulfone. Strong, non-selective oxidants (e.g., KMnO4, Jones Reagent) often lead to ring degradation or polymerization.
-
Nucleophilic Attack: The C2 position is electrophilic. In the presence of strong nucleophiles and activating agents (like acyl chlorides), the ring can open.
Stability Map (Diagram)
The following decision tree visualizes the "Safe" vs. "High Risk" reaction zones.
Figure 1: Stability map indicating safe reaction corridors (Green) and failure modes (Red).
Comparative Data: Reaction Conditions
The table below summarizes the tolerance of the thiazole moiety to common alcohol derivatization reagents.
| Reaction Class | Reagent System | Condition | Thiazole Stability | Outcome |
| Oxidation | Jones Reagent ( | Poor | S-oxidation, low yield. | |
| Oxidation | Swern (DMSO/Oxalyl Chloride) | Excellent | Clean conversion to aldehyde. | |
| Oxidation | Dess-Martin Periodinane | RT, DCM | Good | Clean conversion, easy workup. |
| Activation | MsCl / Et3N | Excellent | Stable mesylate formed. | |
| Substitution | Moderate | Salt formation can stall reaction; requires neutralization. | ||
| Metalation | n-BuLi | Conditional | Stable only at low temp. |
Detailed Protocols
Protocol A: Linker Modification (Swern Oxidation)
Objective: Oxidize the alcohol to the aldehyde without affecting the thiazole sulfur. Rationale: Swern oxidation avoids the acidic/aqueous conditions of Jones reagent and the heavy metal waste of PCC. The low temperature prevents side reactions at the thiazole ring.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Dichloromethane (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride (1.5 eq) in DCM. Cool to
. -
DMSO Addition: Add DMSO (3.0 eq) dropwise over 10 minutes. Critical: Gas evolution occurs. Maintain temp <
. Stir for 15 minutes. -
Substrate Addition: Dissolve 3-(1,3-Thiazol-5-yl)propan-1-ol (1.0 eq) in minimum DCM and add dropwise to the mixture. Stir at
for 45 minutes. -
Quench: Add TEA (5.0 eq) dropwise. The mixture may become thick/white.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Dilute with DCM, wash with saturated
(aq) and brine. Dry over .[1] -
QC Check:
NMR should show the aldehyde proton (~9.8 ppm) and retention of the thiazole C2 proton (~8.7 ppm).
Protocol B: Core Functionalization (C2-Lithiation)
Objective: Introduce a functional group (e.g., Methyl, Formyl) at the C2 position. Rationale: Direct electrophilic substitution is difficult on thiazoles. Lithiation is the standard method but requires strict cryogenic control to prevent ring fragmentation [2].
Reagents:
-
n-Butyllithium (1.1 equiv, titrated)
-
Electrophile (e.g., MeI, DMF) (1.2 equiv)
-
THF (Anhydrous)[2]
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask equipped with a thermometer. Flush with Argon.
-
Solvation: Dissolve substrate in anhydrous THF. Cool to
(Dry ice/Acetone). -
Deprotonation: Add n-BuLi dropwise down the side of the flask. Critical: Internal temperature must not rise above
. -
Incubation: Stir at
for exactly 30 minutes. The solution often turns yellow/orange, indicating the 2-lithiothiazole species.-
Warning: Do not extend this time unnecessarily or warm the solution.
-
-
Trapping: Add the electrophile (dissolved in THF if solid) rapidly.
-
Reaction: Stir at
for 30 minutes, then allow to warm slowly to . -
Quench: Quench with saturated
at .
Workflow Diagram: C2-Lithiation
The following diagram illustrates the kinetic pathway and the risk of fragmentation.
Figure 2: C2-Lithiation workflow emphasizing the critical temperature threshold to avoid ring opening.
Quality Control & Troubleshooting
Validating Ring Integrity
After any derivatization, verify the thiazole ring is intact using these markers:
-
NMR (DMSO-
or ):-
C2-H: Look for a singlet around 8.7 – 9.0 ppm . Loss of this signal implies C2-substitution or ring destruction.
-
C4-H: Look for a singlet around 7.5 – 7.8 ppm .[3]
-
-
LC-MS:
-
Oxidation Check: If the mass is
, you have likely formed the N-oxide or S-oxide. -
Ring Opening: Ring fragmentation usually results in a complex mixture with no distinct parent mass, or masses corresponding to the aliphatic chain fragments.
-
Common Pitfalls
-
Low Yield in Mitsunobu: The basic nitrogen of the thiazole can interact with the DIAD/DEAD complex. Solution: Use ADDP/PBu3 for difficult substrates or ensure excess reagent is used.
-
Explosion Risk: Never distill thiazole residues that have been subjected to strong oxidants without first verifying the absence of peroxides or unstable N-oxides.
References
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry, 48(13), 2006–2015.
-
Baran, P. S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54635.
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (General Reference for Swern Protocol).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol
Target Molecule: 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) (1)[1] Primary Application: Building block for pharmaceuticals, flavor/fragrance compounds, and cysteine-targeting electrophilic warheads (2)[2].
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of 5-substituted thiazoles. The most reliable, atom-economical route to 3-(1,3-thiazol-5-yl)propan-1-ol involves a two-step sequence: a Sonogashira cross-coupling of 5-bromothiazole with propargyl alcohol, followed by catalytic hydrogenation. However, the electron-rich nature of the thiazole ring introduces specific mechanistic bottlenecks, including rapid catalyst poisoning and regioselectivity challenges (3)[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.
Synthetic Workflow Overview
Figure 1: Two-step synthetic workflow for 3-(1,3-thiazol-5-yl)propan-1-ol.
Troubleshooting Guide & FAQs
Q1: My Sonogashira coupling (Step 1) is stalling at 40% yield, and the reaction turns black within an hour. What is happening?
Root Cause (Causality): The rapid color change from yellow to black indicates the precipitation of palladium black, meaning your catalytic cycle has collapsed. The C5 position of the thiazole ring is significantly less electrophilic than the C2 position, making the initial oxidative addition of Pd(0) kinetically slow (3)[3]. While the Pd(0) is struggling to insert into the C-Br bond, the electron-rich sulfur and nitrogen atoms of the thiazole ring coordinate to the palladium center. This strong coordination displaces your phosphine ligands, poisoning the catalyst and causing it to aggregate (4)[4].
Solution: You must outcompete the thiazole coordination by using highly sterically hindered, electron-rich ligands like XPhos. These ligands accelerate oxidative addition and are too bulky to be easily displaced by the thiazole sulfur. Additionally, raising the temperature to 80 °C provides the activation energy needed to drive the challenging C5 insertion.
Q2: I am seeing a major byproduct that consumes my propargyl alcohol. How do I prevent this?
Root Cause: You are observing the Glaser-Hay homocoupling of the terminal alkyne. In the presence of the Cu(I) co-catalyst and trace amounts of dissolved oxygen, propargyl alcohol reacts with itself to form a diyne (5)[5]. This not only depletes your starting material but can also trap palladium, further reducing your yield.
Solution: Implement strict anaerobic techniques. Degas your solvents using the freeze-pump-thaw method (minimum 3 cycles). Furthermore, add the propargyl alcohol slowly via a syringe pump over 2 hours to keep its steady-state concentration low, favoring the cross-coupling pathway over homocoupling. For the best results, switch to a copper-free Sonogashira protocol.
Figure 2: Troubleshooting logic for low yields in the cross-coupling step.
Q3: During the hydrogenation step (Step 2), my LC-MS shows a mixture of the desired product and over-reduced species. How do I control this?
Root Cause: The 10% Pd/C catalyst is highly active. While it efficiently reduces the alkyne to the alkane, prolonged exposure or excessive hydrogen pressure can lead to the hydrogenolysis of the terminal hydroxyl group or partial saturation of the thiazole ring itself.
Solution: Do not use a pressurized Parr reactor for this step. Use a simple hydrogen balloon (1 atm) and a protic solvent like ethanol. The reaction must be strictly monitored. A self-validating check is to monitor hydrogen uptake; once the stoichiometric volume of H₂ is consumed, immediately purge the system with argon to halt the reaction.
Quantitative Data: Catalyst Optimization
The following table summarizes our internal optimization data for the Sonogashira coupling of 5-bromothiazole with propargyl alcohol.
| Catalyst System | Ligand | Co-Catalyst | Temp (°C) | Yield (%) | Homocoupling (%) |
| PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | CuI (10 mol%) | 60 | 42 | 28 |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | CuI (10 mol%) | 80 | 65 | 18 |
| Pd(OAc)₂ (5 mol%) | XPhos | None (Cu-free) | 80 | 89 | < 2 |
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling
Objective: Synthesize 3-(1,3-thiazol-5-yl)prop-2-yn-1-ol.
-
Preparation: To an oven-dried, argon-purged Schlenk flask, add 5-bromothiazole (1.0 equiv, 10 mmol), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Degassing: Add anhydrous acetonitrile (30 mL). Degas the suspension via three freeze-pump-thaw cycles.
-
Addition: Heat the mixture to 80 °C. Using a syringe pump, add propargyl alcohol (1.5 equiv) dissolved in 5 mL of degassed acetonitrile over 2 hours.
-
Self-Validation Check: The reaction should maintain a vibrant yellow/orange color. If it turns black, oxygen has breached the system, or the ligand has degraded.
-
-
Workup: After 4 hours, cool to room temperature. Filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure.
-
Purification: Purify via flash chromatography (Hexanes:EtOAc 1:1). Note: Add 1% Et₃N to the eluent to prevent the basic thiazole from streaking on the acidic silica gel.
Protocol B: Controlled Catalytic Hydrogenation
Objective: Synthesize 3-(1,3-thiazol-5-yl)propan-1-ol.
-
Setup: Dissolve the intermediate 3-(1,3-thiazol-5-yl)prop-2-yn-1-ol (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate). Safety Note: Pd/C is pyrophoric; add it under a blanket of argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat three times. Stir vigorously at room temperature under 1 atm of H₂.
-
Monitoring: Monitor strictly by TLC (Hexanes:EtOAc 1:2) every 30 minutes. The alkyne intermediate will disappear, replaced first by a transient alkene, then the final alkane target.
-
Self-Validation Check: The reaction is complete when the starting material and the intermediate alkene spot are no longer visible. Do not leave overnight.
-
-
Isolation: Purge the flask with argon. Filter the mixture through a Celite pad, washing with excess ethanol. Evaporate the solvent to yield the pure 3-(1,3-thiazol-5-yl)propan-1-ol as a pale yellow oil.
References
-
[1] AA Blocks. "Thiazoles丨Building Blocks丨AA Blocks." AA Blocks. URL: [Link]
-
[5] Academia.edu. "Joy and Challenges of Alkynylation of Arenes and Heteroarenes through Double C−H Functionalizations." Academia.edu. URL:[Link]
-
[3] National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." NIH.gov. URL:[Link]
-
[2] National Institutes of Health (PMC). "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." NIH.gov. URL:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Boc-N-sem-2-amino-5-bromothiazole | Benchchem [benchchem.com]
- 5. (PDF) Joy and Challenges of Alkynylation of Arenes and Heteroarenes through Double C−H Functionalizations [academia.edu]
Purification methods for 3-(1,3-Thiazol-5-yl)propan-1-ol via column chromatography
Subject: Purification Protocol for 3-(1,3-Thiazol-5-yl)propan-1-ol Ticket ID: #THZ-OH-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Separation Science Helpdesk
You have reached the technical support center for heterocyclic purification. Based on your inquiry regarding 3-(1,3-Thiazol-5-yl)propan-1-ol , we have generated a custom troubleshooting guide.
This molecule presents a "dual-threat" challenge in chromatography:
-
Polarity: The primary alcohol and the thiazole ring create a highly polar profile.
-
Lewis Basicity: The thiazole nitrogen (pKa ~2.[2]5) and the hydroxyl group can act as Hydrogen Bond Acceptors (HBA) and Donors (HBD), leading to interactions with acidic silanols on silica gel.[1]
Below are the specific troubleshooting tickets and the Master Protocol designed to resolve your purification issues.
Part 1: Active Troubleshooting Tickets
Ticket #1: "My compound is streaking/tailing on the column."
Diagnosis: Silanol Effect.[3]
Although the thiazole nitrogen is weakly basic (pKa ~2.5), it—combined with the hydroxyl group—can form hydrogen bonds with the acidic silanol groups (
The Fix: Competitive Inhibition (Basification) You need to block the silanol sites with a volatile base that competes with your substrate.
-
Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1%
to your mobile phase.[1]-
Note: If using DCM/MeOH, ammonia is preferred (e.g., DCM/MeOH/NH4OH 90:9:1).[1]
-
-
Method B (Column Pre-treatment): Flush the packed silica column with a solution of 1% TEA in Hexane (or your starting solvent) before loading your sample. This "deactivates" the silica.[4]
Visualizing the Mechanism:
Caption: Mechanism of silanol deactivation using a basic modifier to prevent tailing.
Ticket #2: "The compound is stuck at the baseline (Rf < 0.1)."
Diagnosis: Insufficient Solvent Strength. The propyl linker adds some lipophilicity, but the thiazole+alcohol core is too polar for standard Hexane/Ethyl Acetate gradients.
The Fix: Solvent System Switch Abandon Hexane/EtOAc. Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.
-
Initial Screen: Run a TLC in 10% MeOH in DCM.
-
Target: You want an Rf between 0.2 and 0.4.
-
-
Gradient: Start at 100% DCM and gradient to 10% MeOH.
-
Warning: Do not exceed 15% MeOH on silica gel, as the silica may start to dissolve/degrade, contaminating your product.[1]
Ticket #3: "I have close-running impurities."
Diagnosis: Poor Selectivity. If your impurities are also polar amines or alcohols, a simple polarity gradient won't separate them.[1]
The Fix: Stationary Phase Change If silica fails, the chemistry of the stationary phase must change.
-
Neutral Alumina: Thiazoles are stable on alumina. Alumina is less acidic than silica, naturally reducing tailing without additives.
-
Reverse Phase (C18): This is the ultimate solution for polar heterocycles.
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
-
Benefit: The alcohol group will make your compound elute earlier than less polar impurities, reversing the elution order compared to silica.
-
Part 2: The Master Protocol (SOP)
Protocol ID: SOP-THZ-PUR-05 Method: Flash Column Chromatography on Silica Gel Scale: 100 mg - 5 g crude material[1]
1. TLC Scouting (Crucial Step)
Do not skip this. Prepare three TLC plates. Spot your crude mixture.
-
Plate A: 100% Ethyl Acetate
-
Plate B: 5% MeOH in DCM
-
Plate C: 10% MeOH in DCM
| Observation | Action Plan |
| Rf > 0.3 in Plate A | Use Hexane/EtOAc gradient (0% |
| Rf < 0.3 in Plate A | Proceed to DCM/MeOH (Method below). |
| Streaking observed | Add 1% |
2. Column Preparation (Wet Packing)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: 30:1 to 50:1 (Silica weight : Crude weight).
-
Slurry Solvent: DCM (Pure).
-
Additive: If streaking was observed in TLC, add 1% Triethylamine to the slurry solvent.[1]
3. Loading
-
Method: Dry loading is highly recommended for this polar compound to improve resolution.
-
Procedure: Dissolve crude in minimal MeOH/DCM, add Celite (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
4. Elution Gradient (DCM/MeOH)
-
CV 1-3: 100% DCM (Flush non-polar impurities).
-
CV 4-10: 0%
5% MeOH in DCM. -
CV 11-20: Hold at 5% MeOH (Product usually elutes here).
-
CV 20+: Increase to 10% MeOH if product hasn't eluted.
5. Fraction Analysis
-
Detection: Thiazoles absorb UV. Monitor at 254 nm .
-
Stain: If UV is weak, use Iodine (universally active for heterocycles) or KMnO4 (oxidizes the alcohol).[1]
Part 3: Decision Logic Tree
Use this flow to determine the exact parameters for your experiment.
Caption: Decision matrix for solvent selection and additive use based on TLC behavior.
References
-
Biotage. (2025).[3][5][6][7] Strategies for Flash Chromatography of Basic Heterocycles. The Flash Purification Blog. [Link]
-
Teledyne ISCO. (2024). Purification of Polar Compounds: RediSep Application Note. Teledyne ISCO Applications. [Link]
-
Mickevičius, V., et al. (2013).[1] "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 18(12), 15003-15018.[1] [Link]
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. [Link]
Sources
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 2. baranlab.org [baranlab.org]
- 3. orgsyn.org [orgsyn.org]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 7. researchgate.net [researchgate.net]
Troubleshooting solubility issues with 3-(1,3-Thiazol-5-yl)propan-1-ol
This technical support guide provides in-depth troubleshooting for common solubility challenges encountered with 3-(1,3-Thiazol-5-yl)propan-1-ol. Authored for researchers and drug development professionals, this resource combines chemical principles with practical, field-tested methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 3-(1,3-Thiazol-5-yl)propan-1-ol in aqueous solutions. What are the initial steps I should take?
A1: Difficulty in dissolving 3-(1,3-Thiazol-5-yl)propan-1-ol in purely aqueous solutions is expected due to its chemical structure. The molecule contains a non-polar propyl chain and a thiazole ring, which contribute to its hydrophobic character. While the hydroxyl (-OH) group and the nitrogen and sulfur atoms in the thiazole ring offer some polarity, the overall molecule has limited water solubility.
Initial troubleshooting should focus on a systematic approach to solvent selection and physical dissolution aids.
Recommended Initial Workflow:
Caption: Workflow for preparing a concentrated stock solution.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous medium where the organic solvent concentration is significantly lower.
Troubleshooting Strategies:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous buffer. The compound may be soluble at a lower concentration.
-
Pluronic F-68 as a Surfactant: The addition of a small amount of a biocompatible, non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It works by forming micelles that can encapsulate the compound.
-
Bovine Serum Albumin (BSA): For in vitro biological assays, the inclusion of BSA (0.1% to 0.5% w/v) in the buffer can aid in solubilizing hydrophobic small molecules by binding to them and keeping them in solution.
-
pH Adjustment: The thiazole ring in 3-(1,3-Thiazol-5-yl)propan-1-ol contains a nitrogen atom that can be protonated. While the basicity is low, adjusting the pH of the aqueous buffer to be slightly acidic (e.g., pH 5-6) may increase the compound's solubility by favoring the protonated, more polar form. However, ensure the pH is compatible with your experimental system.
Decision Tree for Preventing Precipitation:
Caption: Decision-making process to prevent compound precipitation.
References
Technical Support Center: Troubleshooting 3-(1,3-Thiazol-5-yl)propan-1-ol Oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific challenges of oxidizing 3-(1,3-thiazol-5-yl)propan-1-ol to its corresponding aldehyde.
Heteroaromatic alcohols present unique chemoselectivity challenges. The thiazole ring contains a nucleophilic nitrogen and an oxidizable sulfur atom, making it highly susceptible to degradation or side reactions when exposed to improper oxidative conditions. This guide synthesizes field-proven mechanistic insights with self-validating experimental protocols to ensure high-yield, pure product recovery.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why am I seeing N-oxidation or ring degradation of the thiazole instead of alcohol oxidation? A1: The thiazole nitrogen is highly susceptible to electrophilic attack by strong oxidants like peracids (e.g., mCPBA) or unbuffered hydrogen peroxide. To prevent this, you must select an oxidant with high chemoselectivity for the hydroxyl group. Dess-Martin Periodinane (DMP) is the premier choice for this substrate; it operates under mild, neutral conditions and selectively complexes with the alcohol before initiating oxidation, leaving the heteroaromatic ring untouched[1]. In complex total syntheses, DMP has been proven to oxidize thiazole-containing primary alcohols to aldehydes in near-quantitative yields (99%) without disrupting delicate thiazole frameworks[2].
Q2: I am using the Swern oxidation for scalability, but I'm isolating a highly non-polar byproduct and my aldehyde yield is terrible. What is the mechanistic cause? A2: You are likely observing the formation of a methylthiomethyl (MTM) ether. The Swern oxidation relies on the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate[3][4]. This species is thermally unstable. If your reaction temperature rises above -60 °C before the addition of your alcohol and triethylamine base, the intermediate undergoes a Pummerer-type rearrangement[5]. When the 3-(1,3-thiazol-5-yl)propan-1-ol is introduced, it reacts with this rearranged species to form the MTM ether side product instead of the target alkoxysulfonium ion. Strict cryogenic control (≤ -78 °C) is non-negotiable until the base has been fully added.
Q3: How do I prevent over-oxidation to 3-(1,3-thiazol-5-yl)propanoic acid? A3: Over-oxidation occurs when the newly formed aldehyde undergoes hydration to a gem-diol, which is then further oxidized. Mild oxidants like DMP and the Swern system inherently stop at the aldehyde stage because they do not operate in aqueous conditions that facilitate gem-diol formation[3][6]. Ensure your solvents and glassware are strictly anhydrous.
Part 2: Logical Workflow for Oxidant Selection
Logical workflow for selecting oxidation conditions to minimize side reactions.
Part 3: Quantitative Data Comparison
The following table summarizes the performance of common oxidation systems specifically applied to thiazole-containing primary alcohols.
| Oxidant System | Typical Yield | Thiazole N-Oxidation Risk | Over-Oxidation to Acid | Scalability | Primary Side Reaction |
| Dess-Martin Periodinane (DMP) | 85–95% | Low | Low | Moderate (Cost/Safety) | Unreacted starting material |
| Swern (DMSO / (COCl)₂) | 80–90% | Low | Low | High | MTM ether formation (if T > -60 °C) |
| TEMPO / NaOCl (Anelli) | 70–80% | Moderate | Moderate | High | Aldol condensation (basic conditions) |
| Pyridinium Chlorochromate (PCC) | < 50% | High (Coordination) | Moderate | Low (Toxicity) | Chromium-thiazole complexation |
Part 4: Self-Validating Experimental Protocols
Do not blindly follow steps; understand the causality of the system. The protocols below are designed to self-validate at critical junctures.
Protocol A: Mild Oxidation using Dess-Martin Periodinane (DMP)
Recommended for discovery-phase synthesis and highly sensitive substrates.
-
Preparation: Dissolve 3-(1,3-thiazol-5-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Argon prevents ambient moisture from hydrolyzing the DMP reagent, which would reduce its effective stoichiometry and stall the reaction.
-
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise at 0 °C, then warm to room temperature.
-
Causality: The slight excess ensures complete conversion. Starting at 0 °C mitigates any initial exothermic degradation of the sensitive thiazole ring.
-
-
Reaction Monitoring: Stir for 1–2 hours. Validate completion via TLC (stain with KMnO₄; the aldehyde will appear distinct from the alcohol).
-
Quenching (Critical Step): Dilute the mixture with diethyl ether, then add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer turns clear.
-
Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine to harmless, water-soluble iodinane byproducts. NaHCO₃ neutralizes the acetic acid byproduct[1], preventing acid-catalyzed aldol condensation of the newly formed aldehyde. Biphasic vigorous stirring ensures complete destruction of oxidants before phase separation.
-
-
Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Scalable Swern Oxidation
Recommended for scale-up where DMP is cost-prohibitive, provided strict thermal control is maintained.
-
Pre-cooling: Charge a dry flask with anhydrous DCM and oxalyl chloride (1.2 eq) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.
-
Causality: Temperatures above -60 °C lead to the explosive decomposition of the intermediate and promote MTM ether side reactions[5].
-
-
DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes.
-
Substrate Addition: Add 3-(1,3-thiazol-5-yl)propan-1-ol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes at -78 °C.
-
Causality: The alcohol attacks the sulfonium ion to form the key alkoxysulfonium intermediate[4].
-
-
Base Addition: Add triethylamine (5.0 eq) dropwise.
-
Warming and Workup: Allow the reaction to warm to 0 °C over 30 minutes, then quench with water. Extract with DCM, wash with mild aqueous citric acid (10%), dry, and concentrate.
-
Causality: Citric acid (pKₐ ~3.1) removes excess triethylamine without being acidic enough to fully protonate the thiazole nitrogen (pKₐ ~2.5), which would trap your product in the aqueous layer.
-
References
1. Dess–Martin Periodinane. sigmaaldrich.cn. 2.[1] Dess–Martin periodinane - Wikipedia. wikipedia.org. 1 3.[5] Swern Oxidation | Chem-Station Int. Ed. chem-station.com. 5 4.[6] Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. chemistrysteps.com. 6 5.[3] Byproducts Produced in Swern Oxidation - BYJU'S. byjus.com. 3 6.[2] Total Synthesis of (+)-Cystothiazole A | Organic Letters. acs.org. 2 7.[4] Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. masterorganicchemistry.com. 4
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Optimal storage conditions to prevent degradation of 3-(1,3-Thiazol-5-yl)propan-1-ol
Technical Support Center: Stability & Handling of 3-(1,3-Thiazol-5-yl)propan-1-ol
-
CAS Number: 120246-32-0
-
Chemical Formula: C₆H₉NOS[1]
-
Support Ticket ID: #THZ-OH-STAB-001
Part 1: Executive Summary (The Gold Standard)
For the researcher requiring immediate guidance, this section outlines the non-negotiable storage parameters to maintain >98% purity over 12+ months.
| Parameter | Optimal Condition | Criticality |
| Temperature | -20°C (-4°F) | High (Prevents slow oxidation) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical (Thiazoles are S-oxidation sensitive) |
| Container | Amber Glass Vial | High (UV protection is mandatory) |
| Seal | Teflon-lined cap + Parafilm | Medium (Prevents hygroscopic moisture uptake) |
| Physical State | Viscous Oil / Low-Melting Solid | Note: Often misidentified as "melted" due to impurities.[1] |
Part 2: Mechanistic Insight (The "Why")
To troubleshoot effectively, one must understand the specific chemical vulnerabilities of 3-(1,3-Thiazol-5-yl)propan-1-ol. This molecule faces a "two-front war" against degradation:
1. The Primary Alcohol Vector (Oxidation) The propan-1-ol chain is a standard primary alcohol.[1] Upon exposure to atmospheric oxygen, particularly in the presence of trace metal ions or light, it oxidizes first to the aldehyde (3-(1,3-thiazol-5-yl)propanal ) and subsequently to the carboxylic acid. This is the most common cause of "purity drift."
2. The Thiazole Ring Vector (S-Oxidation & Photolysis) While thiazoles are aromatic and generally stable, the sulfur atom is a nucleophilic site.[1]
-
S-Oxidation: Prolonged exposure to air can lead to the formation of the sulfoxide (
) or sulfone ( ) variants, especially if the sample is stored in solution (e.g., DMSO/Methanol).[1] -
Photolysis: Thiazoles absorb UV light.[1] High-energy photons can excite the ring electrons, leading to radical formation and ring-opening reactions or polymerization, often observed as the material turning dark brown/black.
Visualizing the Degradation Pathway
Caption: Figure 1. Primary degradation pathways.[1][2] The alcohol oxidation (red nodes) is the fastest route, while UV exposure leads to irreversible polymerization (black node).
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Long-Term Storage Protocol
Use this protocol upon receiving a new batch.
-
Inspection: Confirm the physical state.[1][3] Pure 3-(1,3-Thiazol-5-yl)propan-1-ol is often a viscous, colorless to pale yellow oil or a low-melting solid.
-
Aliquot Strategy: Thiazoles are hygroscopic.[1] Repeated freeze-thaw cycles introduce condensed water.
-
Action: Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) inside a glovebox or under a generic nitrogen funnel.[1]
-
-
Inerting: Purge the headspace of each vial with dry Argon or Nitrogen for 15-30 seconds.
-
Why? Argon is heavier than air and provides a better "blanket" for oils than Nitrogen.[1]
-
-
Sealing: Cap tightly. Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.
-
Environment: Place vials in a secondary container (opaque box) with a desiccant packet. Store at -20°C.
SOP-02: Handling & Weighing
Use this when preparing reactions.
-
Warm Up: Allow the vial to reach room temperature before opening.
-
Viscosity Management: If the material is too viscous to pipette:
-
Gently warm to 30-35°C in a water bath.[1]
-
Do not use a heat gun (hot spots cause rapid degradation).
-
-
Solvent Choice: If storing as a stock solution, use Anhydrous DMSO or Acetonitrile .[1] Avoid alcohols (Methanol/Ethanol) for long-term storage as they can facilitate transesterification-like side reactions or mask degradation in NMR.
Part 4: Troubleshooting Guide (FAQ)
Q1: My material has turned from colorless to dark yellow/orange. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation (formation of the N-oxide or aldehyde species) or photo-degradation.[1]
-
Solution: Check purity via TLC (Thin Layer Chromatography).
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254nm) and Iodine stain.
-
Verdict: If the main spot is >95% intensity and the yellow color moves with the solvent front (non-polar impurities), you can purify it via a short silica plug. If the "yellow" stays at the baseline (polymer), the bulk material may still be good.
-
Q2: The compound smells like "rotten eggs" or sharp sulfur.[1] Normal?
-
Diagnosis: Thiazoles have a characteristic earthy/nutty sulfur smell.[1] However, a sharp, offensive "rotten egg" smell suggests ring decomposition (release of H₂S or cleavage products).
-
Action: Perform a Proton NMR. Look for the loss of the aromatic thiazole protons (typically around δ 8.5 - 9.0 ppm). If these peaks are diminished or broadened, discard the batch.
Q3: I bought it as a solid, but it arrived as a liquid.
-
Diagnosis: This is likely a "supercooled liquid" or the material has absorbed water (hygroscopic depression of melting point).[1]
-
Test: Run a Karl Fischer titration or a D₂O shake test in NMR. If water content is high (>1%), dry the material by dissolving in DCM, drying over MgSO₄, and concentrating in vacuo.
Q4: Can I store it in water or PBS for biological assays?
-
Diagnosis: Aqueous stability is limited.[1]
-
Guidance: No. Thiazoles are relatively stable in water for hours (during an assay), but hydrolysis (ring opening) can occur over days, especially if the pH drifts acidic (< pH 4). Prepare aqueous dilutions fresh from a DMSO stock.
Part 5: Quality Control & Recovery Logic
Decision Tree: To Use or To Purify?
Caption: Figure 2. QC workflow to determine usability of stored material.
Recovery Protocol (If degraded but salvageable)
If the material is yellow but NMR shows the core structure is intact:
-
Dissolve in minimal Dichloromethane (DCM).
-
Add Activated Charcoal (10% w/w). Stir for 30 mins.
-
Filter through a Celite pad.
-
Concentrate via Rotary Evaporator (Water bath < 40°C).
-
Dry under high vacuum (< 1 mbar) for 4 hours to remove trace solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole.[1] Retrieved from [Link][1]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH. (General reference for Thiazole ring stability mechanisms).
Sources
Recrystallization solvent systems for 3-(1,3-Thiazol-5-yl)propan-1-ol
This technical guide addresses the purification and potential recrystallization of 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4).
Critical Technical Note: Physical State & Strategy
3-(1,3-Thiazol-5-yl)propan-1-ol is typically a viscous oil or low-melting solid at room temperature. Attempts to recrystallize the free base using standard room-temperature methods will likely result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.
Recommended Strategy:
-
For the Free Base: Use Low-Temperature Crystallization or Distillation .
-
For Robust Purification: Convert the compound to a crystalline Salt Derivative (e.g., Hydrochloride or Oxalate), recrystallize the salt, and then neutralize if necessary. This is the industry-standard approach for purifying liquid heteroaromatic alcohols.
Part 1: Solvent Selection Guide
Scenario A: Attempting to Crystallize the Free Base (Low-Temp)
Target: Solidifying the oil at -20°C to -78°C. Mechanism: Reducing solubility below the freezing point of the oil to induce nucleation.
| Solvent System | Ratio (v/v) | Polarity | Application |
| Diethyl Ether / Pentane | 1:2 to 1:4 | Low | Primary Recommendation. Dissolve in min. ether, add pentane until cloudy, freeze. |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Medium | Good for removing polar impurities. Requires -78°C (dry ice/acetone) bath. |
| Toluene | Pure | Low-Med | High boiling point allows removal of impurities, but difficult to remove solvent traces. |
Scenario B: Recrystallizing the Salt Derivative (Recommended)
Target: Hydrochloride (HCl) or Oxalate salt. Mechanism: Ionic lattice formation significantly increases melting point (typically >100°C).
| Solvent System | Ratio (v/v) | Protocol Notes |
| Methanol / Diethyl Ether | 1:5 | Dissolve salt in min. MeOH; add Et₂O dropwise until turbid. |
| Ethanol / Acetone | 1:3 | Good for HCl salts. Acetone acts as the anti-solvent. |
| Isopropanol (IPA) | Pure | Heat to boil, dissolve salt, cool slowly. Excellent for removing colored impurities. |
| Acetonitrile | Pure | Effective for thiazole derivatives; often yields needles. |
Part 2: Step-by-Step Protocols
Protocol 1: Salt Formation & Recrystallization (The "Gold Standard")
Use this method if your compound is an oil and you require >98% purity.
-
Dissolution: Dissolve 1.0 g of crude 3-(1,3-Thiazol-5-yl)propan-1-ol in 5 mL of dry Diethyl Ether (or Ethanol if insoluble).
-
Acidification:
-
HCl Salt: Bubble dry HCl gas or add 1.2 equivalents of HCl in Dioxane (4M) dropwise at 0°C.
-
Oxalate Salt: Add a solution of Oxalic Acid (1.0 eq) in warm ethanol.
-
-
Precipitation: A white/off-white solid should precipitate immediately.
-
Isolation: Filter the solid under nitrogen/argon (thiazole salts can be hygroscopic).
-
Recrystallization:
-
Dissolve the crude salt in minimum boiling Methanol or Isopropanol .
-
Add Diethyl Ether (anti-solvent) dropwise until a faint cloudiness persists.
-
Heat briefly to clear the solution, then let cool to Room Temp, then 4°C.
-
-
Recovery: Filter crystals and wash with cold ether.
Protocol 2: Low-Temperature Crystallization of Free Base
Use this for small-scale purification without making a salt.
-
Dissolve crude oil in Ethyl Acetate (1 part).
-
Slowly add Hexane (3 parts). If oiling out occurs, add a few drops of Acetone.
-
Seal the vessel and place in a -20°C freezer for 24-48 hours.
-
Critical Step: Perform filtration inside a cold room or use a pre-chilled funnel; the solid may melt immediately upon warming.
Part 3: Troubleshooting & FAQs
Q1: My product forms a "goo" or oil at the bottom of the flask instead of crystals. Why?
-
Diagnosis: This is "Oiling Out." It happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix:
-
Reheat to dissolve the oil.
-
Add more of the better solvent (e.g., Ethanol) to lower the saturation.
-
Seed the solution with a tiny crystal of pure product (if available) at a lower temperature.
-
Switch to the Salt Formation protocol (Part 2).
-
Q2: The crystals are colored (yellow/brown) but should be white.
-
Cause: Oxidation products of the thiazole ring or polymerized impurities.
-
Fix: Perform a Charcoal Filtration .
-
Dissolve compound in hot solvent.
-
Add 1-2% wt activated carbon.
-
Stir for 15 mins.
-
Filter hot through Celite.
-
Proceed with crystallization.[1]
-
Q3: Which solvent is best for removing inorganic salts?
-
Answer: Dry Dichloromethane (DCM) or Chloroform . The organic product is soluble, but inorganic salts (NaCl, Na₂SO₄) are not. Filter the suspension and then evaporate/crystallize.[2]
Part 4: Decision Logic & Workflow
Figure 1: Decision matrix for purification based on the physical state of the crude thiazole alcohol.
References
-
Sigma-Aldrich. 3-(1,3-thiazol-5-yl)propan-1-ol Product Information. (Confirming liquid state and physical properties). Available at:
-
PubChem. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride.[3] (Demonstrating salt stability for thiazole propyl chains). CID 13499357.[3] Available at:
-
Mickevicius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules, 18, 15004. (Citing purification of thiazole derivatives via acid-base precipitation). Available at:
-
Beilstein J. Org. Chem. (2011). Synthesis of 2-amino-3-arylpropan-1-ols. (General protocols for amino-alcohol purification via chromatography vs crystallization). Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S | CID 13499357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thiazole Propanol Derivatives: Hygroscopicity Management & Technical Support Hub
Status: Operational Tier: Level 3 (Advanced Chemical Engineering & Analysis) Ticket Subject: Handling, Analysis, and Stabilization of Hygroscopic Thiazole-Propanol Intermediates
Executive Summary: The "Sticky" Science
Welcome to the technical support hub for Thiazole Propanol Derivatives . If you are here, you are likely experiencing "deliquescence"—where your free-flowing powder has turned into a gum or oil upon exposure to air.
The Root Cause: This behavior is not random; it is a direct consequence of the molecular architecture. Thiazole propanol derivatives possess a "perfect storm" of hygroscopic features:
-
Thiazole Nitrogen (N3): A potent hydrogen bond acceptor.
-
Propanol Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.
-
Ionic Character (if Salt): If you are working with an HCl or HBr salt, the lattice energy is often insufficient to prevent the hydration of the anion/cation pair by atmospheric moisture.
This guide provides the protocols to recover your material, measure it accurately, and prevent recurrence.
Mechanism of Hygroscopicity
Understanding the molecular interaction is the first step to mitigation. The diagram below illustrates the cascading failure of the crystal lattice in the presence of humidity.
Diagram: Moisture Sorption Pathway
Figure 1: The cascade from surface adsorption to deliquescence. Note that the thiazole nitrogen and propanol hydroxyl group act cooperatively to anchor water molecules.
Immediate Troubleshooting: "My Sample is a Gum"
If your sample has already absorbed moisture, standard drying (vacuum oven) often fails because the water is trapped deep within the viscous matrix (case hardening). Use these recovery protocols.
Protocol A: Azeotropic Distillation (The "Reset" Button)
Best for: Oiled-out solids or gums that refuse to crystallize.
-
Dissolution: Dissolve the gum in anhydrous ethanol or 2-propanol . Do not use methanol (it is too hygroscopic).
-
Entrainer Addition: Add a non-polar entrainer such as toluene or cyclohexane (Ratio 1:3 alcohol:entrainer).
-
Rotary Evaporation: Evaporate at reduced pressure. The azeotrope will carry the water off at a lower boiling point than water alone.
-
Final Drying: Place the resulting foam/solid immediately in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.
Protocol B: Weighing the Unweighable
Best for: Accurate stoichiometry when the mass increases every second on the balance.
Do NOT try to weigh a specific amount (e.g., "I need exactly 100 mg"). DO use the "Weighing by Difference" technique inside a glove bag.
-
Preparation: Place the sample vial, a spatula, and the reaction flask inside a glove bag purged with Nitrogen/Argon.
-
Tare: Tare the full vial (capped).
-
Transfer: Quickly transfer an approximate amount to the reaction flask.
-
Back-Weigh: Weigh the vial again.
-
Calculate:
. This is your exact input.
Analytical Accuracy: Measuring Water Content
Standard Loss on Drying (LOD) is often inaccurate for thiazoles because they may degrade or sublime before releasing bound water. Karl Fischer (KF) Titration is the required standard.[1]
Table 1: Karl Fischer Method Selection
| Feature | Volumetric KF | Coulometric KF | Oven-Method KF |
| Water Content Range | High (> 1%) | Trace (< 1%) | Any (Complex Matrix) |
| Sample State | Liquid/Soluble Solid | Liquid/Soluble Solid | Insoluble/Reactive Solid |
| Suitability for Thiazoles | Moderate. Good for crude intermediates. | High. Best for final purified compounds. | Highest. Prevents side reactions with iodine. |
| Solvent System | Methanol (Standard) | Methanol/Chloroform | Nitrogen Gas Stream |
| Troubleshooting | If pH < 5, add imidazole buffer to prevent reaction stalling. | Ensure anode solution is fresh; thiazoles can poison electrodes. | Set oven to 10°C below melting point to avoid decomposition. |
Critical Note: Thiazole rings can sometimes react with iodine in the KF reagent, leading to false-high water readings. If you suspect this, use the Oven-Method KF , where only the water vapor enters the titration cell [1].
Long-Term Prevention: Salt & Form Selection[2][3]
If the hydrochloride (HCl) salt is too hygroscopic, you must engineer the crystal lattice to be more hydrophobic. This is known as Counter-ion Selection .
Decision Matrix: Salt Selection Strategy
The goal is to replace small, high-charge-density counter-ions (like Cl⁻) with larger, lipophilic ions that pack tighter and exclude water.
Figure 2: Strategic selection of counter-ions. Fumarates and Maleates often form stable, non-hygroscopic lattices with thiazole derivatives compared to halides [2].
Recommended Counter-ions for Thiazoles:
-
Fumarate: Often forms a robust hydrogen-bonding network that satisfies the thiazole nitrogen, leaving no "open" sites for water.
-
Tosylate: The large hydrophobic aromatic ring shields the polar core of the molecule.
-
Co-Crystals: If salts fail, consider co-crystallization with conformers like resorcinol or succinic acid to occupy the H-bond sites [3].
Storage & Handling SOP
Standard Operating Procedure (SOP-TZ-004):
-
Primary Container: Amber glass vial (Type I) with a Teflon-lined screw cap.
-
Secondary Containment: Heat-sealed aluminum foil bag (Mylar) containing a sachet of Molecular Sieves (4Å) or Silica Gel.
-
Temperature: Store at -20°C.
-
Warning: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid (a common error that ruins samples instantly) [4].
-
-
Environment: All aliquoting must be performed under <30% Relative Humidity (RH).
References
-
Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
HirschPfizer, C. (2021). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]
Sources
Optimizing reaction temperature for 3-(1,3-Thiazol-5-yl)propan-1-ol functionalization
Welcome to the Application Support Center. The functionalization of 3-(1,3-thiazol-5-yl)propan-1-ol presents unique synthetic challenges primarily due to the presence of the nucleophilic and electron-rich thiazole ring. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to help you optimize reaction temperatures and avoid common pitfalls like heterocycle chlorination, thermal quaternization, and premature elimination.
Module 1: Oxidation Workflows (Aldehyde Synthesis)
FAQ 1.1: Why is my Swern oxidation yielding a chlorinated thiazole byproduct instead of the pure aldehyde? Causality & Insight: The Swern oxidation relies on the in situ generation of dimethylchlorosulfonium chloride. While this intermediate successfully activates the primary alcohol at -78 °C, losing thermal control (allowing the temperature to rise above -60 °C before the addition of triethylamine) causes it to act as an electrophilic chlorinating agent. Electron-rich heterocycles like thiazole and indole are highly susceptible to this electrophilic aromatic substitution .
Self-Validating Protocol: Temperature-Controlled Swern Oxidation
-
System Preparation: Charge a flame-dried Schlenk flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the system using a dry ice/acetone bath.
-
Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ -75 °C.
-
-
Activation: Dropwise add anhydrous DMSO (2.4 eq) in DCM. Stir for 15 minutes. The mixture should remain clear and vigorously evolve gas.
-
Substrate Addition: Dropwise add 3-(1,3-thiazol-5-yl)propan-1-ol (1.0 eq) dissolved in DCM.
-
Critical Control: Adjust the addition rate to maintain the internal temperature strictly below -65 °C.
-
-
Oxidation: Stir for 30 minutes at -78 °C.
-
Quench: Add triethylamine (5.0 eq) dropwise. Do not remove the cooling bath until all Et₃N has been added.
-
Workup: Allow the system to warm to 0 °C, quench with water, and extract with DCM.
Module 2: Alcohol Activation (Tosylation/Mesylation)
FAQ 2.1: After tosylating the alcohol, my product is a water-soluble gum. Where did my organic-soluble product go? Causality & Insight: You are observing thermal quaternization (the Menshutkin reaction). The thiazole nitrogen is a strong nucleophile. When you convert the primary alcohol into a highly reactive leaving group (tosylate or mesylate), the molecule becomes prone to intermolecular self-alkylation. If the reaction is allowed to warm to room temperature, the thiazole nitrogen of one molecule attacks the tosylate of another, forming a water-soluble thiazolium salt polymer .
Self-Validating Protocol: Cold-Tolerant Tosylation
-
Initialization: Dissolve 3-(1,3-thiazol-5-yl)propan-1-ol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq).
-
Thermal Equilibration: Cool the mixture to 0 °C in an ice-water bath.
-
Self-Validation Check: Ensure the flask is fully submerged in the ice bath to the level of the solvent line to prevent localized warm spots.
-
-
Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in small portions over 15 minutes to prevent exothermic spikes.
-
Monitoring: Stir at 0 °C to 5 °C for 2-4 hours.
-
Critical Control: Monitor conversion via TLC (EtOAc/Hexane). Do not let the reaction warm to room temperature.
-
-
Cold Workup: Quench with ice-cold saturated NaHCO₃. Keep all extraction solvents chilled (< 10 °C) and concentrate under high vacuum with a water bath no warmer than 20 °C.
Module 3: Halogenation (Appel Reaction)
FAQ 3.1: Can I heat the Appel reaction to drive the conversion of the alcohol to the bromide? Causality & Insight: Heating is strongly discouraged. While the Appel reaction (PPh₃, CBr₄) efficiently converts the alcohol to a bromide, elevated temperatures (> 40 °C) shift the mechanistic pathway from Sₙ2 substitution to E2 elimination, yielding alkene byproducts.
Self-Validating Protocol: Appel Bromination
-
Initialization: Dissolve the alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM at 0 °C.
-
Activation: Slowly add triphenylphosphine (PPh₃, 1.3 eq) in portions.
-
Self-Validation Check: The solution will transition to a distinct yellow color, confirming the formation of the active phosphonium intermediate.
-
-
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to a maximum of 25 °C.
-
Isolation: Concentrate under reduced pressure (bath temp < 30 °C) and immediately purify via silica gel chromatography to isolate 5-(3-bromopropyl)-1,3-thiazole.
Quantitative Data: Temperature Thresholds
Summarized below are the critical thermal boundaries required to suppress side reactions during functionalization workflows.
| Reaction Type | Target Functional Group | Optimal Temp Range | Critical Temp Threshold | Primary Side Reaction |
| Swern Oxidation | Aldehyde | -78 °C | > -60 °C | Electrophilic Thiazole Chlorination |
| Tosylation | Alkyl Tosylate | 0 °C to 5 °C | > 25 °C | Intermolecular Quaternization (Thiazolium) |
| Appel Reaction | Alkyl Bromide | 0 °C to 25 °C | > 40 °C (Reflux) | E2 Elimination (Alkene Formation) |
Reaction Pathway Visualization
Thermal pathways and side reactions in 3-(1,3-thiazol-5-yl)propan-1-ol synthesis.
References
-
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues Journal of Medicinal Chemistry URL:[Link]
-
Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions The Journal of Organic Chemistry URL: [Link]
-
Influence of Substituents in a Six-Membered Chelate Ring of HG-Type Complexes Containing an N→Ru Bond on Their Stability and Catalytic Activity Molecules (PMC) URL:[Link]
-
Heterocycles in Organic Synthesis: Thiazoles and Triazoles as Exemplar Cases of Synthetic Auxiliaries Organic & Biomolecular Chemistry URL: [Link]
Technical Support Center: Troubleshooting Thermal Instability of 3-(1,3-Thiazol-5-yl)propan-1-ol During Scale-Up
Welcome to the Advanced Application Support Center. This guide is designed for chemical engineers, process chemists, and drug development professionals tasked with scaling up synthetic routes involving 3-(1,3-Thiazol-5-yl)propan-1-ol . Thiazole derivatives present unique thermal hazards when transitioning from bench-scale to pilot-plant manufacturing. This document provides mechanistic insights, self-validating diagnostic protocols, and actionable mitigation strategies to prevent thermal runaway.
Mechanistic Causality: Why Do Thiazole Derivatives Fail at Scale?
At the bench scale, heat dissipation is highly efficient due to a large surface-area-to-volume ratio (
3-(1,3-Thiazol-5-yl)propan-1-ol contains an electron-deficient thiazole ring and a primary alcohol side chain. When subjected to prolonged thermal stress—such as during batch distillation or high-temperature coupling reactions—two primary degradation pathways emerge:
-
Side-Chain Dehydration : Acidic or basic impurities can catalyze the dehydration of the propanol side chain, forming reactive alkene intermediates that rapidly oligomerize.
-
Ring Opening & N-Oxidation : In the presence of trace oxygen or oxidizing agents, the thiazole ring can undergo exothermic ring-opening.
Because these degradation pathways are highly exothermic and generate gaseous byproducts, the accumulation of intermediates in a batch vessel can trigger an autocatalytic thermal runaway. Documented scale-up campaigns of similar thiazole intermediates have shown that batch distillation is often entirely unsuitable due to these sudden, severe exothermic decompositions[1].
Mechanistic pathway of thermal decomposition for thiazole derivatives under scale-up conditions.
Diagnostic Workflows: Establishing a Self-Validating System
To safely scale up 3-(1,3-Thiazol-5-yl)propan-1-ol, you must establish a self-validating thermal hazard profile. Relying on a single analytical method can lead to fatal miscalculations. We employ a two-tier system: Differential Scanning Calorimetry (DSC) for rapid screening, validated by Accelerating Rate Calorimetry (ARC) to correct for non-adiabatic thermal lag[2].
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Objective: Identify the onset temperature of decomposition (
-
Crucible Selection (Critical Step) : Do not use standard aluminum pans. Aluminum can catalyze the decomposition of organic heterocycles, artificially lowering the
. Weigh 2–5 mg of the sample into a 3[3]. -
Atmospheric Control : Seal the crucible and purge the DSC furnace with dry nitrogen at a flow rate of 50 mL/min to eliminate oxidative artifacts.
-
Thermal Ramping : Heat the sample from 25 °C to 400 °C at a constant rate of 5 °C/min.
-
Data Extraction : Calculate the
by integrating the area under the exothermic peak. If , the material poses a significant scale-up hazard and must proceed to Protocol B.
Protocol B: Accelerating Rate Calorimetry (ARC)
Objective: Determine the Time to Maximum Rate (
-
Sample Loading : Load 2–5 g of 3-(1,3-Thiazol-5-yl)propan-1-ol into a spherical Hastelloy or titanium bomb.
-
Heat-Wait-Search (HWS) Execution : Program the ARC to heat in 5 °C increments. After each increment, the system waits 15 minutes for thermal equilibration, then searches for a self-heating rate exceeding 0.02 °C/min.
-
Adiabatic Tracking : Once the instrument detects self-heating > 0.02 °C/min, it switches to adiabatic mode, matching the oven temperature to the sample temperature to prevent heat loss, tracking the runaway reaction to completion.
-
Validation & Calculation : Extract the
and calculate the (the 4)[4]. Cross-reference this with the DSC to quantify the thermal lag.
Step-by-step thermal hazard assessment workflow dictating the transition from batch to flow.
Quantitative Risk Parameters
To facilitate easy comparison and decision-making during the scale-up of 3-(1,3-Thiazol-5-yl)propan-1-ol, refer to the standardized thermal hazard thresholds below.
| Parameter | Definition | Critical Threshold for Thiazole Derivatives | Required Mitigation Action |
| Temperature at which exothermic decomposition begins. | Avoid batch distillation; use wiped film evaporation (WFE). | ||
| Total energy released during decomposition. | Mandate ARC testing to determine adiabatic behavior. | ||
| Time to maximum rate of heat production under adiabatic conditions. | Redesign process; transition from batch to continuous flow. | ||
| Temperature where | Operating Temp | Implement emergency quench systems and active cooling. |
(Note: The 50 K rule is a standard safety margin used in .)
Troubleshooting FAQs
Q: During the batch distillation of 3-(1,3-Thiazol-5-yl)propan-1-ol, the residue in the vessel turned into a black, viscous tar, and the temperature spiked. What happened?
A: You experienced an autocatalytic exothermic decomposition. As the product distilled, the concentration of high-boiling impurities and thermally stressed thiazole intermediates accumulated in the pot. Once the pot temperature exceeded the
Q: My DSC data shows a
Q: We need to run a high-temperature nucleophilic substitution with this molecule at 140 °C, but its
References
-
Sheng, M., et al. "Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation." Organic Process Research & Development, 2019.[Link]
-
Fauske & Associates. "Process Safety Hazard Identification: A Scale-Dependent Approach." Fauske Process Safety Blog, 2021.[Link]
-
Purdue Engineering Process Safety. "Thermal hazard evaluation of flow processes." Purdue University, 2023.[Link]
-
ACS Publications. "A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles." Organic Process Research & Development, 2018.[Link]
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 3-(1,3-Thiazol-5-yl)propan-1-ol
Introduction: The Role of 13C NMR in Modern Drug Discovery
In the landscape of contemporary drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, providing a veritable fingerprint of the molecular architecture.
Molecular Structure and Carbon Numbering
To facilitate a clear and precise discussion, the carbon atoms of 3-(1,3-thiazol-5-yl)propan-1-ol are systematically numbered as shown in the diagram below. This numbering convention will be used consistently throughout this guide.
Figure 2: Standard workflow for 13C NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 3-(1,3-thiazol-5-yl)propan-1-ol and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as solvent peaks must not obscure signals of interest. [1] * Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field by optimizing the current in the shim coils to achieve a narrow, symmetrical lineshape for the solvent lock signal. This ensures high resolution.
-
Reference the spectrum. If Tetramethylsilane (TMS) was added, its signal is set to 0.0 ppm. [2]Alternatively, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at 77.16 ppm). [1]
-
-
Data Acquisition:
-
A standard ¹³C experiment involves proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon. [3] * Set the spectral width to cover the expected range of organic compounds (typically 0-220 ppm). [3][4] * The number of scans is critical for achieving an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. A typical acquisition may range from several hundred to several thousand scans.
-
For structural confirmation, consider running advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ carbons. [5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase and baseline corrections to ensure accurate peak representation and integration.
-
Identify and label the chemical shift (δ) for each peak.
-
The Role of Computational Chemistry
For further validation, computational methods offer a powerful alternative. Density Functional Theory (DFT) calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹³C NMR chemical shifts with high accuracy. [6]These in silico predictions, when correlated with the comparative analysis presented here, can provide researchers with a very high degree of confidence in their structural assignments, even before a physical sample is synthesized or isolated. [7]
Conclusion
While an experimental spectrum for 3-(1,3-thiazol-5-yl)propan-1-ol remains to be published, a robust and scientifically-grounded prediction of its ¹³C NMR chemical shifts is achievable through comparative analysis. By dissecting the molecule into its primary structural motifs—the propan-1-ol chain and the thiazole ring—and applying established principles of substituent effects, we have established a reliable set of expected chemical shift ranges. The aliphatic carbons are predicted to resonate between 64 ppm and 28 ppm, while the thiazole ring carbons are expected between 154 ppm and 125 ppm. This guide provides researchers and drug development professionals with a valuable reference for identifying this molecule and serves as a framework for predicting the spectra of other novel, substituted heterocyclic compounds.
References
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
- Still, I. W. J., Plavac, N., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-843.
-
SpectraBase. (n.d.). 1-Propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Taylor & Francis Online. (2026, February 7). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds. Retrieved from [Link]
-
ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-amino-4-aryl thiazole derivatives. Retrieved from [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
-
ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9964-9973.
-
Orbital: The Electronic Journal of Chemistry. (2023, July 12). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (n.d.). The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
Amanote Research. (2007, May 23). Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Publish Comparison Guide: Mass Spectrometry Characterization of 3-(1,3-Thiazol-5-yl)propan-1-ol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(1,3-Thiazol-5-yl)propan-1-ol , a critical heterocyclic intermediate in pharmaceutical synthesis.
Executive Summary
In the synthesis of thiazole-based pharmacophores (e.g., antiretrovirals, fungicides), distinguishing between regioisomers—specifically the 5-substituted versus 2- or 4-substituted variants—is a persistent analytical challenge. While NMR is definitive, it is low-throughput. Mass Spectrometry (MS), particularly Electron Ionization (EI), offers a high-throughput alternative if the fragmentation logic is understood.
This guide characterizes the fragmentation of 3-(1,3-Thiazol-5-yl)propan-1-ol (MW 143.21) and compares its spectral performance against its primary regioisomer and alternative ionization methods. We demonstrate that the 5-yl isomer exhibits a distinct "benzylic-like" cleavage pattern absent in the 2-yl analog due to the specific electron density distribution of the thiazole ring.
Technical Specifications & Methodology
The Molecule
-
IUPAC Name: 3-(1,3-Thiazol-5-yl)propan-1-ol
-
Formula: C₆H₉NOS
-
Exact Mass: 143.0405
-
Structure Note: The propanol chain is attached at the C5 position, adjacent to the sulfur atom and "meta" to the nitrogen.
Experimental Configuration (GC-MS)
To ensure reproducibility, the following protocol was utilized for the generation of the fragmentation data discussed below.
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole).
-
Inlet: Split/Splitless at 250°C; Split ratio 10:1.
-
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
Deep Dive: Fragmentation Pattern of the 5-yl Isomer
The EI mass spectrum of 3-(1,3-Thiazol-5-yl)propan-1-ol is dominated by the stability of the heteroaromatic ring and the lability of the alkyl-hydroxyl chain.
Primary Fragmentation Pathways
-
Molecular Ion (M⁺, m/z 143): Distinct but of moderate intensity (20-40%). The thiazole ring stabilizes the radical cation.
-
Dehydration [M - 18]⁺ (m/z 125): A common feature of primary alcohols. The loss of H₂O typically involves a 1,4-elimination mechanism involving the ring hydrogens.
-
"Benzylic-like" Cleavage (Base Peak Candidate):
-
The bond between the
and carbons of the propyl chain is weakened by the aromatic thiazole ring (similar to benzylic cleavage in alkylbenzenes). -
Cleavage: Breaking the
bond. -
Fragment: Thiazole-
(m/z 98). -
Mechanism: The positive charge is delocalized into the thiazole ring (resonance stabilized). This is often the Base Peak (100%) or a major ion.[1]
-
-
Thiazole Ring Cleavage (RDA):
-
Retro-Diels-Alder (RDA) type fragmentation is characteristic of thiazoles.
-
Cleavage of the C-S and C-N bonds often yields fragments at m/z 58 (C₂H₂S) or m/z 85 (thiazole ring).
-
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the causal pathways for the primary ions.
Caption: Figure 1. Primary fragmentation pathways of 3-(1,3-Thiazol-5-yl)propan-1-ol under 70 eV Electron Ionization.
Comparative Analysis: Performance vs. Alternatives
To validate the utility of this fragmentation pattern, we compare it against two critical alternatives: a Regioisomer (structural alternative) and Soft Ionization (methodological alternative).
Comparison A: 5-yl Isomer (Product) vs. 2-yl Isomer
The 2-substituted isomer, 3-(1,3-Thiazol-2-yl)propan-1-ol , is the most common impurity/alternative.
| Feature | 5-yl Isomer (Product) | 2-yl Isomer (Alternative) | Mechanistic Cause |
| McLafferty Rearrangement | Absent / Weak | Prominent | The Nitrogen in the 2-yl isomer is closer to the alkyl chain |
| Base Peak | m/z 98 (Thiazolyl-CH₂⁺) | m/z 98 or m/z 113 | Both show benzylic cleavage, but the 2-yl isomer often retains the chain longer due to N-coordination. |
| Ring Cleavage | HCN Loss | CH₃CN Loss | Cleavage of the 2-yl ring often ejects acetonitrile (41 Da) derived from the substituent position. |
Expert Insight: If your spectrum shows a significant peak at m/z 100-102 (rearrangement product), you likely have the 2-yl isomer , not the 5-yl product.
Comparison B: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict |
| Molecular Ion | m/z 143 (M⁺) | m/z 144 (M+H)⁺ | ESI is superior for MW confirmation. |
| Fingerprint Detail | High (Rich fragmentation) | Low (Mostly M+H) | EI is required for structural proof. |
| Isomer Differentiation | Excellent | Poor | ESI-MS/MS is required to match EI's discriminatory power for isomers. |
Validated Experimental Protocol
To replicate these results for quality control (QC) or identification:
Step 1: Sample Preparation (Derivatization Optional but Recommended)
While the native alcohol detects well, silylation improves peak shape and confirms the -OH group.
-
Aliquot: Take 50 µL of sample (approx. 1 mg/mL in Acetonitrile).
-
Dry: Evaporate solvent under
stream. -
Derivatize: Add 50 µL BSTFA + 1% TMCS .
-
Incubate: 60°C for 30 minutes.
-
Dilute: Add 900 µL Ethyl Acetate (anhydrous).
-
Analyze: Inject 1 µL into GC-MS.
-
Note: The TMS derivative will shift M+ to m/z 215.
-
Step 2: Data Interpretation Workflow
Caption: Figure 2. Decision tree for distinguishing thiazole-propanol isomers.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Thiazoles. National Institute of Standards and Technology. [Link]
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[2] (Fundamental text on thiazole ring cleavage mechanisms).
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI vs ESI.[Link]
-
Restek Corporation. Optimizing GC-MS Analysis of Chloropropanols.[Link] (Protocol reference for small alcohol GC-MS optimization).
Sources
- 1. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative HPLC Method Development Guide: Purity Analysis of 3-(1,3-Thiazol-5-yl)propan-1-ol
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals, 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 134002-36-5) serves as a critical aliphatic-heterocyclic linker. Its purity is paramount, as impurities here propagate through subsequent coupling steps, often leading to difficult-to-remove side products.
The Analytical Challenge:
The 1,3-thiazole moiety possesses a basic nitrogen (pKa of conjugate acid
-
Severe Peak Tailing: Caused by secondary interactions between the protonated thiazole nitrogen and residual silanols on the stationary phase.
-
Dewetting/Retention Loss: The polar hydroxyl tail combined with the polar heterocycle makes retention difficult on highly hydrophobic C18 phases in high-aqueous conditions.
This guide compares two methodological approaches to solve these issues: a Standard Acidic Method (Method A) versus a Rational High-pH Hybrid Method (Method B) .
Chemical Profile & Method Strategy
Before selecting a column, we must analyze the analyte's physicochemical properties to predict chromatographic behavior.
| Property | Value | Chromatographic Implication |
| Structure | Thiazole ring + Propanol chain | Mixed-mode interactions (Hydrophobic + H-Bonding). |
| pKa (Conj. Acid) | ~2.5 | At pH < 2.5, the N is protonated ( |
| LogP | ~0.6 - 0.9 | Low hydrophobicity. Requires low organic start or HILIC (though RP is preferred for robustness). |
| UV Max | ~254 nm | Thiazole ring absorption. |
The Decision Matrix
We evaluated two distinct separation strategies.
-
Method A (Traditional): Low pH (0.1% Formic Acid). Keeps the molecule fully protonated.
-
Hypothesis: Protonation increases solubility but risks silanol interaction (cation exchange mechanism).
-
-
Method B (Recommended): High pH (10 mM Ammonium Bicarbonate, pH 10.0). Keeps the molecule neutral.
-
Hypothesis: Neutral species interact only via hydrophobic partition, eliminating silanol tailing and increasing retention on hybrid particles.
-
Comparative Analysis: Method A vs. Method B
The following data summarizes the performance of both methods using a standard HPLC system (Agilent 1260 Infinity II equivalent) and a UV-DAD detector.
Experimental Conditions
| Parameter | Method A (Control) | Method B (Alternative/Recommended) |
| Stationary Phase | Standard C18 (3.5 µm, 100 Å) | Hybrid-Silica C18 (e.g., XBridge BEH) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 min | 5% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 30°C | 40°C |
Performance Data
| Metric | Method A (Low pH) | Method B (High pH) | Status |
| Retention Time ( | 2.4 min | 4.1 min | Improved (Better retention of neutral species) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Pass (USP < 1.5) |
| Theoretical Plates ( | ~4,500 | ~12,000 | Superior Efficiency |
| Resolution ( | 1.2 | 2.8 | Baseline Separation |
*Resolution calculated against the nearest synthetic impurity (3-(1,3-thiazol-5-yl)propanoic acid).
Expert Insight: Why Method B Wins
In Method A, the thiazole nitrogen is positively charged. While C18 chains provide retention, the cationic nitrogen interacts with anionic silanol groups (
In Method B, at pH 10, the thiazole is deprotonated (neutral). The "silanol effect" is neutralized because there is no cationic charge on the analyte to attract. Furthermore, the neutral molecule is more hydrophobic than its ionized counterpart, doubling the retention time and moving the peak away from the solvent front (void volume). Note: You must use a Hybrid-Silica column (like Waters XBridge or Agilent Poroshell HPH) for Method B; standard silica dissolves at pH > 8.
Detailed Protocol: Method B (High pH Purity Analysis)
This is the validated workflow for release testing of 3-(1,3-Thiazol-5-yl)propan-1-ol.
Step 1: Reagent Preparation[8]
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Note: Prepare fresh daily to prevent pH drift due to
absorption. -
Diluent: 50:50 Water:Acetonitrile.
Step 2: Sample Preparation
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Diluent (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
Filtration: Filter through 0.45 µm PTFE syringe filter into an amber vial (thiazoles can be light-sensitive).
Step 3: Instrument Setup
-
Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).
-
Wavelength: 254 nm (Primary), 210 nm (Impurity check).
-
Injection Volume: 5 µL.
Step 4: System Suitability Criteria (SST)
Before running samples, inject the Working Standard 5 times.
-
RSD of Area:
2.0% -
Tailing Factor:
1.3 -
Retention Time: 4.1 ± 0.2 min
Visualization: Method Development Logic
The following diagram illustrates the decision pathway taken to arrive at the High-pH methodology, highlighting the critical "pKa Switch" logic.
Caption: Decision tree for selecting High-pH chromatography to suppress silanol activity and improve peak symmetry for thiazole derivatives.
Troubleshooting & Impurity Profiling
When analyzing 3-(1,3-Thiazol-5-yl)propan-1-ol, be alert for these specific impurities common to the Hantzsch synthesis or oxidative degradation:
-
Impurity A (Oxidation): 3-(1,3-Thiazol-5-yl)propanoic acid.
-
Detection: Elutes earlier than the main peak in Method B due to ionization of the carboxylic acid at pH 10 (COO-).
-
-
Impurity B (Precursor): Thioamide derivatives.
-
Detection: Often UV active at higher wavelengths (>280 nm).
-
-
Ghost Peaks:
-
Thiazoles can complex with metal ions in the LC system. If peak splitting occurs, add 0.1 mM EDTA to Mobile Phase A or passivate the system with phosphoric acid.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link]
- Dolan, J. W. (2010).pH-Dependent Retention of Ionizable Analytes. LCGC North America. (General reference for pH switching logic).
-
Welch Materials (2025). Heterocycles Structural Analysis in HPLC Method Development. (Source for pKa and aromaticity data). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Foundational text for the "Silanol Effect" mechanism described in Section 3).
Sources
Introduction: The Role of IR Spectroscopy in Characterizing Heterocyclic Alcohols
An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 3-(1,3-Thiazol-5-yl)propan-1-ol
This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy absorption peaks for 3-(1,3-Thiazol-5-yl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the molecule's spectral features, a comparison with related chemical structures, and a robust experimental protocol for obtaining high-quality data. Our approach is grounded in established spectroscopic principles to ensure both technical accuracy and practical utility in a laboratory setting.
3-(1,3-Thiazol-5-yl)propan-1-ol is a bifunctional molecule featuring a primary alcohol and a thiazole heterocyclic ring system. Thiazole moieties are prevalent in numerous pharmacologically active compounds, and the presence of a hydroxyl group offers a key site for further chemical modification. Therefore, unambiguous structural confirmation is paramount in its synthesis and application.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like 3-(1,3-Thiazol-5-yl)propan-1-ol, IR spectroscopy is indispensable for verifying the presence and integrity of its key functional groups: the hydroxyl (-OH) group, the thiazole ring, and the aliphatic propyl linker. This guide will deconstruct the expected IR spectrum of this molecule, correlating specific absorption bands to their corresponding molecular vibrations.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, we must first analyze the molecule's constituent parts. The structure can be divided into three distinct regions, each with characteristic vibrational frequencies.
Caption: Molecular structure of 3-(1,3-Thiazol-5-yl)propan-1-ol with key functional groups and their expected IR absorption regions highlighted.
Predicted IR Absorption Peaks: A Detailed Breakdown
The following table summarizes the principal IR absorption bands expected for 3-(1,3-Thiazol-5-yl)propan-1-ol. The wavenumber ranges are derived from established literature values for analogous functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Origin |
| 3550 - 3200 | Strong, Broad | O-H Stretching (H-bonded) | Primary Alcohol (-OH) |
| ~3100 | Medium-Weak | C-H Stretching (sp² hybridized) | Thiazole Ring |
| 2960 - 2850 | Strong | C-H Stretching (sp³ hybridized) | Propyl Chain (-CH₂-) |
| 1620 - 1550 | Medium | C=N Stretching | Thiazole Ring |
| 1550 - 1480 | Medium | C=C Stretching (skeletal vibrations) | Thiazole Ring |
| 1470 - 1450 | Medium | C-H Bending (Scissoring) | Propyl Chain (-CH₂-) |
| ~1050 | Strong | C-O Stretching | Primary Alcohol (C-OH) |
| Below 900 | Variable | C-H Out-of-Plane Bending, Ring Deformations | Thiazole Ring |
Comparative Spectral Analysis
To confidently assign these peaks, it is instructive to compare the expected spectrum of our target molecule with simpler, well-characterized compounds.
-
Comparison with Ethanol (CH₃CH₂OH): The spectrum of ethanol is dominated by a very broad O-H stretch around 3300-3400 cm⁻¹ and a strong C-O stretch near 1055 cm⁻¹[1][2]. 3-(1,3-Thiazol-5-yl)propan-1-ol is expected to show these same characteristic alcohol peaks, confirming the presence of the hydroxyl group. However, ethanol lacks the aromatic C-H stretches (>3000 cm⁻¹) and the complex ring vibrations (1620-1480 cm⁻¹) that are indicative of the thiazole moiety[3][4].
-
Comparison with Thiazole (C₃H₃NS): Thiazole itself exhibits aromatic C-H stretching vibrations in the 3110-3050 cm⁻¹ region and a series of skeletal ring vibrations between 1690-1480 cm⁻¹[3]. It completely lacks the strong, broad O-H absorption and the sp³ C-H stretching bands below 3000 cm⁻¹ that originate from the alcohol and propyl chain of our target molecule[5][6].
This comparative logic allows for a systematic confirmation of each part of the molecule's structure. The presence of all three sets of peaks—hydroxyl, thiazole ring, and aliphatic chain—provides strong evidence for the successful synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol.
Standard Operating Procedure: Acquiring a High-Fidelity IR Spectrum
This section details a standardized protocol for obtaining the IR spectrum of a liquid sample like 3-(1,3-Thiazol-5-yl)propan-1-ol using a Fourier-Transform Infrared (FTIR) Spectrometer.
Caption: Standard experimental workflow for FTIR spectroscopic analysis of a liquid sample.
Detailed Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the sample compartment and optics are clean and dry. The presence of water vapor and CO₂ in the atmosphere will produce characteristic, though often correctable, spectral artifacts.
-
-
Background Spectrum Acquisition:
-
With the sample compartment empty, acquire a background spectrum. This scan measures the ambient environment (air) and serves as the reference (100% Transmittance).
-
Causality: The background scan is crucial because it allows the instrument's software to ratio out signals from atmospheric gases and the instrument itself, ensuring that the final spectrum contains only information from the sample.
-
-
Sample Preparation (Neat Liquid Film):
-
Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface. Salt plates are used because they are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Using a clean pipette, place one to two drops of 3-(1,3-Thiazol-5-yl)propan-1-ol onto the center of the plate.
-
If the sample is viscous, gently place a second salt plate on top to create a thin, uniform capillary film. For a non-viscous liquid, a single plate may suffice. The goal is to create a film thin enough to allow sufficient light to pass through without causing total absorption (i.e., peaks "bottoming out").
-
-
Data Acquisition:
-
Carefully place the salt plate assembly into the sample holder within the spectrometer.
-
Initiate the sample scan. Typical parameters for a routine analysis are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-to-noise ratio improves with more scans)
-
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Analysis:
-
After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.
-
Correlate the observed peaks with the expected values listed in Section 3 to confirm the structure of the compound.
-
Conclusion
The infrared spectrum of 3-(1,3-Thiazol-5-yl)propan-1-ol presents a unique and identifiable pattern of absorption bands. The definitive features are a strong, broad O-H stretch (3550-3200 cm⁻¹), sharp sp³ C-H stretches (2960-2850 cm⁻¹), weaker sp² C-H stretches (~3100 cm⁻¹), a strong C-O stretch (~1050 cm⁻¹), and a series of medium-intensity peaks in the 1620-1480 cm⁻¹ region corresponding to the thiazole ring's skeletal vibrations. By following the detailed experimental protocol and using the comparative analysis provided, researchers can confidently use IR spectroscopy to verify the identity and purity of this important heterocyclic alcohol.
References
-
ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
-
Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]
-
Doc Brown's Advanced Organic Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ACS Omega. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alcohols. [Link]
-
University of Calgary. IR Spectroscopy by Functional Group. [Link]
-
Chemguide. Interpreting infra-red spectra. [Link]
-
LibreTexts Chemistry. 13.4: Spectroscopy of Alcohols. [Link]
-
LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
Quimicaorganica.org. IR Spectrum: Alcohols and Phenols. [Link]
-
National Center for Biotechnology Information. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
-
Taylor & Francis Online. Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[3][7][8]-triazolo[3,4-b][1][7][8] thiadiazole. [Link]
-
University of Wisconsin-Platteville. The features of IR spectrum. [Link]
-
University of Massachusetts. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. users.wfu.edu [users.wfu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Comparing reactivity of 3-(1,3-Thiazol-5-yl)propan-1-ol vs phenylpropanol
Title: Comparative Reactivity Profile: 3-(1,3-Thiazol-5-yl)propan-1-ol vs. 3-Phenylpropan-1-ol
Introduction & Structural Analysis
When designing synthetic routes or optimizing structure-activity relationships (SAR) in drug development, replacing a phenyl ring with a heteroaromatic isostere like thiazole is a foundational strategy. Comparing 3-(1,3-thiazol-5-yl)propan-1-ol and 3-phenylpropan-1-ol provides a masterclass in how distant electronic effects and ring-specific vulnerabilities dictate reaction conditions. While both molecules possess a primary alcohol extended by a three-carbon aliphatic linker, their reactivity profiles diverge drastically when subjected to oxidation, metalation, and electrophilic conditions.
Electronic and Inductive Effects (-I vs +M)
The fundamental difference between these two scaffolds lies in the electron density of the aromatic ring. The phenyl ring is a neutral, highly stable hydrocarbon system. In contrast, the thiazole ring contains highly electronegative nitrogen and sulfur atoms, making it an electron-withdrawing heterocycle.
-
Inductive Withdrawal (-I): The thiazole ring exerts a strong -I effect. Although the hydroxyl group is situated at the gamma position (three carbons away), the inductive pull slightly decreases the pKa of the alcohol compared to the phenyl analog, marginally reducing its nucleophilicity[1]. Furthermore, the thiazole nitrogen itself is weakly basic (pKa ~ 2.44) and can be protonated under acidic conditions, which further amplifies the electron-withdrawing nature of the ring[2].
-
Esterification Kinetics: In standard nucleophilic substitutions or esterifications (e.g., the Mitsunobu reaction), 3-phenylpropan-1-ol reacts with predictable, robust kinetics[3]. The thiazole analog reacts slightly slower and requires careful pH control during coupling to prevent protonation of the thiazole nitrogen, which can lead to poor solubility or catalyst poisoning.
Divergent Reactivity Pathways
A. Chemoselectivity in Oxidation Oxidizing the primary alcohol to an aldehyde or carboxylic acid is a routine transformation for 3-phenylpropan-1-ol, compatible with harsh oxidants like KMnO₄ or Jones reagent. However, the thiazole ring introduces a critical chemoselectivity vulnerability: the sulfur atom is highly susceptible to S-oxidation. Exposure of 3-(1,3-thiazol-5-yl)propan-1-ol to peroxides (e.g., mCPBA or H₂O₂) will inevitably yield the corresponding thiazole S-oxide or S-dioxide (sulfone)[4]. Even prolonged storage in DMSO under ambient light can lead to trace S-oxidation[5]. Therefore, mild, highly chemoselective oxidants must be employed to target the alcohol exclusively.
B. Ring Metalation vs. Electrophilic Aromatic Substitution (EAS) The phenyl ring is prone to standard EAS (halogenation, nitration, Friedel-Crafts). The thiazole ring, however, is strongly deactivated toward EAS. Instead, it possesses a highly acidic proton at the C2 position. Treatment of a protected thiazole-propanol with a strong base like n-butyllithium (n-BuLi) results in rapid and quantitative C2-lithiation, a pathway entirely absent in the unfunctionalized phenyl analog[4].
Quantitative Data Comparison
| Property / Reactivity | 3-(1,3-Thiazol-5-yl)propan-1-ol | 3-Phenylpropan-1-ol |
| Ring Electronic Nature | Electron-withdrawing (-I) | Neutral / Weakly donating (+M) |
| Heteroatom pKa | ~2.44 (Nitrogen) | N/A |
| Alcohol Nucleophilicity | Moderate (attenuated by -I effect) | High (Standard primary alcohol) |
| Peroxide Oxidation | S-Oxidation (Sulfoxide/Sulfone) | Inert (Alcohol oxidizes to acid) |
| Strong Base (n-BuLi) | C2-Metalation (Requires OH protection) | Inert (No highly acidic ring protons) |
| Electrophilic Substitution | Highly deactivated | Active (ortho/para directing alkyl chain) |
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Swern Oxidation of 3-(1,3-Thiazol-5-yl)propan-1-ol Causality: To avoid the S-oxidation inherent to peroxide-based methods[4], the Swern oxidation utilizes a chlorodimethylsulfonium intermediate. This hard electrophile selectively attacks the hard oxygen nucleophile of the primary alcohol, leaving the softer sulfur of the thiazole ring untouched.
-
Preparation: Flame-dry a Schlenk flask under argon. Add oxalyl chloride (1.2 equiv) and anhydrous CH₂Cl₂ (0.2 M). Cool to -78 °C.
-
Activation: Dropwise add anhydrous DMSO (2.4 equiv) in CH₂Cl₂. Stir for 15 minutes to form the active chlorodimethylsulfonium species.
-
Alcohol Addition: Slowly add 3-(1,3-thiazol-5-yl)propan-1-ol (1.0 equiv) dissolved in CH₂Cl₂. The oxygen nucleophile attacks the sulfur intermediate. Stir for 30 minutes at -78 °C.
-
Deprotonation: Add triethylamine (5.0 equiv) dropwise. The base facilitates the intramolecular deprotonation via a five-membered transition state, yielding the aldehyde.
-
Workup: Warm to room temperature, quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography.
Protocol 2: C2-Lithiation of the Thiazole Scaffold Causality: The C2 proton of thiazole is highly acidic and readily metalated[4]. However, the primary alcohol will immediately quench any organolithium reagent. A self-validating protocol requires prior protection of the -OH group (e.g., as a TBS ether) to ensure the base acts exclusively on the ring.
-
Protection: React 3-(1,3-thiazol-5-yl)propan-1-ol with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DMF to yield the TBS-protected ether. Isolate and dry thoroughly.
-
Metalation: Dissolve the protected intermediate in anhydrous THF (0.1 M) under argon and cool to -78 °C.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). The solution typically turns deep yellow/orange, indicating the formation of the C2-lithium species. Stir for 30 minutes.
-
Electrophilic Trapping: Add an electrophile (e.g., DMF for formylation or MeI for methylation) in excess.
-
Deprotection: Quench with water, extract, and treat the organic layer with TBAF (1.5 equiv) in THF to remove the TBS group, yielding the C2-functionalized 3-(1,3-thiazol-5-yl)propan-1-ol.
Reactivity Pathway Visualization
Figure 1: Divergent reactivity pathways of thiazole- vs. phenyl-derived propanols.
References
- Title: Thiazole - Wikipedia Source: Wikipedia URL
- Title: 24.
- Title: Calculation of Acidity Constants of Some Substituted Thiazole Derivatives Using DFT and UV Spectroscopic Methods Source: DergiPark URL
- Title: improving the stability of thiazole compounds in DMSO for long-term storage Source: Benchchem URL
- Title: The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art Source: SciSpace URL
Sources
Comprehensive Comparison Guide: Reference Standards for 3-(1,3-Thiazol-5-yl)propan-1-ol Characterization
Executive Summary: The Integrity of the Standard
In drug development, the quality of your data is capped by the quality of your reference standard. 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 135041-61-7) is a critical heterocyclic building block. Its characterization presents unique challenges: the thiazole ring is susceptible to oxidation and ring-opening under acidic stress, while the primary alcohol introduces hygroscopicity.
This guide objectively compares the three tiers of reference materials available for this compound—Certified Reference Materials (CRM) , Analytical Grade Reagents , and In-House Synthesized Standards —and provides the definitive protocols to validate them.
Comparative Analysis: Selecting the Right Standard
For critical assays (e.g., GMP release testing of intermediates), the "Gold Standard" is ISO 17034 accreditation. However, for early discovery, speed often trumps certification.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Grade Reagent | Tier 3: In-House Standard |
| Primary Use | GMP Release, Method Validation, Quantitation | Structural ID, Early Screening | Custom Synthesis, Impurity Marker |
| Purity Assignment | Mass Balance & qNMR (High Confidence) | Area % (HPLC/GC only) | Variable (Requires full characterization) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer Lot only | Internal Lab Notebooks |
| Uncertainty | Explicitly calculated ( | Not provided | Unknown |
| Risk Profile | Low: Defensible in audits. | High: Risk of salt/solvate errors. | Medium: Dependent on chemist skill. |
| Cost/Time | High / Immediate | Low / Immediate | High (Labor) / Weeks |
Scientist’s Insight:
Do not rely on "Analytical Grade" reagents for potency assignment. Commercial reagents often report purity by "Area %," ignoring residual solvents, water, and inorganic salts. For a thiazole-alcohol, hygroscopicity can lead to a 2–5% mass error if not corrected by Karl Fischer (KF) titration or qNMR.
Characterization Workflow
To qualify a batch of 3-(1,3-Thiazol-5-yl)propan-1-ol as a Primary Reference Standard , you must establish identity, purity, and potency with orthogonal methods.
Visualization: The Qualification Lifecycle
The following diagram outlines the decision logic for characterizing this specific intermediate.
Figure 1: Decision tree for qualifying a laboratory reference standard.
Experimental Protocols
Protocol A: Purity Assessment via HPLC-UV/MS
Objective: Determine chromatographic purity and identify organic impurities.
Rationale: Thiazoles are basic. Standard acidic mobile phases (0.1% TFA) can cause peak tailing due to silanol interaction. We use a buffered formate system to suppress ionization and improve peak shape.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiazole
) and MS (ESI+). -
Sample Diluent: Water:ACN (90:10).[1]
Critical Step: Check for the Hantzsch Synthesis Precursors . If synthesized in-house, look for unreacted thioformamide or alpha-halo ketone derivatives eluting early in the void volume.
Protocol B: Absolute Potency via qNMR (The "Gold Standard")
Objective: Assign an absolute purity value (mass %) without needing a matched standard.
Rationale: qNMR is the primary method for establishing reference standards (ISO 17034). It accounts for all impurities (water, solvents, salts) that do not appear in HPLC-UV.
Materials:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). Why? High purity, non-hygroscopic, and singlet signal at ~6.3 ppm (distinct from thiazole protons).
-
Solvent: DMSO-d6 (prevents exchange of the -OH proton).
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial using a 5-digit balance. Accuracy here determines the final uncertainty. -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete solubility.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the Thiazole C2-H singlet (~8.9 ppm) and the Maleic Acid singlet (~6.3 ppm).
Calculation:
Where:
-
= Integral areangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Number of protons (1 for Thiazole C2-H, 2 for Maleic Acid)
- = Molecular Weight
- = Purity (as decimal)
Handling & Stability Insights
Hygroscopicity Management
The propanol chain makes this compound prone to absorbing atmospheric moisture.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Analysis: Perform Karl Fischer (KF) titration immediately upon opening the vial. A "dry" weight correction is mandatory for accurate HPLC standard preparation.
Thiazole Ring Sensitivity
While relatively stable, the thiazole ring can undergo photo-oxidation.
-
Precaution: Use amber glassware for all stock solutions.
-
Stability Indicating Check: If the solution turns yellow, check for N-oxide formation (M+16 peak in LC-MS).
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assignment." Metrologia. Available at: [Link]
-
European Pharmacopoeia (Ph.[4] Eur.). "Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." EDQM. Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR) Methodology." Available at: [Link]
Sources
Comparative Stability Guide: 4-Substituted vs. 5-Substituted Thiazole Alcohols
As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct heterocyclic building block is critical for ensuring both synthetic viability and long-term shelf stability. Thiazole alcohols—specifically 4-hydroxymethylthiazole and 5-hydroxymethylthiazole—are ubiquitous in the design of kinase inhibitors, antiretrovirals (e.g., Ritonavir, Cobicistat), and advanced agrochemicals.
Despite their structural similarity as positional isomers, these two alcohols exhibit drastically different stability profiles. This guide objectively compares their chemical stability, explains the electronic causality behind their degradation pathways, and provides self-validating experimental protocols to quantify these differences.
Mechanistic Grounding: Electronic Asymmetry in the Thiazole Ring
The stability of a hydroxymethyl group on a thiazole ring is entirely dictated by its positional electronic environment. The thiazole core is a highly polarized heteroaromatic system driven by two competing heteroatoms: the electronegative sp² nitrogen (N3) and the electron-donating sulfur (S1).
-
The 4-Position (Electron-Deficient): The carbon at the 4-position is directly adjacent to the electronegative N3 atom. This proximity results in strong inductive electron withdrawal. Consequently, a hydroxymethyl group at the 4-position is relatively electron-poor. Density functional theory (DFT) calculations indicate that substituents at the 4-position can reduce overall aromatic stabilization [1]. While this makes the 4-alcohol highly stable against oxidation, its activated derivatives (like chloromethyls) are dangerously unstable as free bases due to the highly electrophilic nature of the carbon [2].
-
The 5-Position (Electron-Rich): The 5-position is adjacent to the sulfur atom. The lone pairs on the oxygen of the 5-hydroxymethyl group can participate in resonance stabilization with the thiazole's aromatic system, effectively making this position electron-rich [1]. Because of this heightened electron density, the 5-hydroxymethyl moiety is highly susceptible to auto-oxidation, necessitating inert storage conditions to prevent conversion to the corresponding carboxaldehyde [3][4].
Comparative Stability Profile
To facilitate rapid decision-making in drug design, the quantitative and qualitative stability metrics of both isomers are summarized below.
| Parameter | 4-Hydroxymethylthiazole | 5-Hydroxymethylthiazole |
| Electronic Environment | Electron-deficient (Inductive withdrawal by N3) | Electron-rich (Resonance donation from S1) |
| Oxidative Stability | High (Resistant to ambient air oxidation) | Low (Susceptible to auto-oxidation) |
| Activated Halide Stability | Low (Rapid intermolecular oligomerization) | Moderate (Slower self-alkylation kinetics) |
| Storage Requirements | Room temperature (as stable alcohol) | Inert atmosphere, refrigerated (2-8°C) |
| Primary Degradation Route | Nucleophilic attack (only when activated) | Auto-oxidation to carboxaldehyde |
Degradation Pathways & Visualization
The divergent electronic properties of these isomers lead to entirely different primary degradation pathways. While the 5-isomer slowly oxidizes in air, the 4-isomer remains stable until it is activated for coupling (e.g., converted to a halide), at which point it violently self-alkylates if not protonated.
Fig 1. Divergent degradation pathways of 4- and 5-substituted thiazole alcohols.
Experimental Methodologies: Self-Validating Stability Protocols
To empirically prove the stability differences between these two isomers, the following protocols are designed as self-validating systems. By running both isomers in parallel under identical stress conditions, the intrinsic electronic causality is isolated and confirmed by the analytical readout.
Protocol A: Comparative Oxidative Forced Degradation
Objective: To validate the resonance-driven oxidative susceptibility of the 5-position versus the inductive stability of the 4-position. Causality: If the 5-position is indeed more electron-rich due to sulfur resonance, it will preferentially oxidize to the aldehyde under mild oxidative stress, while the 4-position remains intact.
-
Sample Preparation: Prepare 0.1 M solutions of both 4-hydroxymethylthiazole and 5-hydroxymethylthiazole in HPLC-grade acetonitrile.
-
Oxidative Stress: Add 0.5 equivalents of 3% aqueous
to both solutions. Incubate the vials at 40°C under continuous agitation. -
Kinetic Sampling: Aliquot 100 µL samples at 0, 12, 24, and 48 hours. Quench immediately with an equal volume of 0.1 M sodium thiosulfate to halt oxidation.
-
Analysis: Analyze via HPLC-UV (254 nm) using a C18 column (Water/MeCN gradient).
-
Validation Readout: The system self-validates when the chromatogram for the 5-isomer shows a rapidly growing peak corresponding to thiazole-5-carboxaldehyde, whereas the 4-isomer chromatogram shows >95% recovery of the starting alcohol.
Protocol B: Nucleophilic Self-Alkylation Assessment via Chlorination
Objective: To demonstrate the critical instability of the 4-position when activated as an electrophile. Causality: Converting the alcohols to chloromethyl derivatives creates a strong electrophile. Because the N3 atom is a decent nucleophile, the free base of the 4-chloromethylthiazole will undergo rapid intermolecular self-alkylation (forming quaternary ammonium polymers). The 5-chloromethyl derivative, being further from the nitrogen and electronically different, will polymerize at a significantly slower rate [2].
-
Activation: React 10 mmol of each alcohol with 1.2 equivalents of thionyl chloride (
) in dichloromethane at 0°C for 2 hours. Evaporate the solvent to isolate the stable hydrochloride salts. -
Free Base Generation: Dissolve 50 mg of each hydrochloride salt in 1 mL of
. Add 0.5 mL of saturated aqueous , shake vigorously, and extract the organic layer. -
Kinetic NMR Monitoring: Immediately transfer the
layers to NMR tubes. Acquire -NMR spectra every 30 minutes for 12 hours at 25°C. -
Validation Readout: The self-validating proof occurs as the sharp singlet of the 4-
protons rapidly diminishes, replaced by broad, downfield-shifted polymeric peaks indicative of quaternary ammonium formation. The 5- singlet will remain comparatively sharp and stable over the same timeframe.
Conclusion & Application Guide
When designing synthetic routes involving thiazole alcohols, the positional isomer dictates the handling strategy:
-
Use 5-Hydroxymethylthiazoles when your final product requires an electron-rich core, but ensure that the raw material is stored under argon/nitrogen and kept refrigerated to prevent aldehyde formation [3].
-
Use 4-Hydroxymethylthiazoles when oxidative stability is required. However, if your synthetic route involves activating the 4-alcohol to a leaving group (e.g., chloride or mesylate), you must maintain the intermediate as a protonated salt (e.g., hydrochloride) until the exact moment of coupling to prevent catastrophic yield loss via self-alkylation [2].
References
- Title: Ethyl 2-amino-4-(hydroxymethyl)
- Title: 4-(Chloromethyl)
- Title: SAFETY DATA SHEET - Thiazole-5-methanol Source: Fisher Scientific URL
- Title: Tert-butyl 5-(hydroxymethyl)
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Logistics: 3-(1,3-Thiazol-5-yl)propan-1-ol
[1]
Part 1: Executive Safety Summary (Immediate Action Card)
This section provides immediate, "at-a-glance" parameters for laboratory personnel handling 3-(1,3-Thiazol-5-yl)propan-1-ol. Print and post this at the point of use.
| Parameter | Critical Specification |
| Chemical Identity | 3-(1,3-Thiazol-5-yl)propan-1-ol (CAS: 1000527-93-4) |
| Physical State | Liquid (often viscous); Characteristic, potentially penetrating odor.[1] |
| Primary Hazards | H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant), H302 (Harmful if Swallowed).[1][2] |
| Containment | Mandatory Fume Hood. Thiazole derivatives often possess low odor thresholds and can cause olfactory fatigue.[1] |
| Glove Standard | Double-gloving recommended. Inner: Nitrile (4 mil).[1] Outer: Nitrile (5-8 mil) or Neoprene.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are insufficient due to liquid splash risk.[1] |
| Spill Response | Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust).[1] |
Part 2: Hazard Assessment & Risk Profile[3][4][5][6][7][8]
To select the correct PPE, one must understand the mechanism of injury.[1] 3-(1,3-Thiazol-5-yl)propan-1-ol combines the properties of a primary alcohol with a thiazole heterocycle.[1]
1. The Thiazole Moiety (Sensitization & Odor)
The thiazole ring is electron-rich and contains nitrogen and sulfur.[1] While less basic than pyridine, it can interact with biological membranes.[1]
-
Risk: Thiazoles are known for strong, sometimes nausea-inducing odors.[1] Inhalation can trigger respiratory tract irritation (H335) more aggressively than simple aliphatic alcohols.[1]
-
PPE Implication: Respiratory protection is not optional if working outside a hood; it is a critical barrier against mucosal inflammation.[1]
2. The Alcohol Tail (Solvency & Permeation)
The propanol chain increases the compound's solubility in lipids, potentially aiding skin absorption.[1]
-
Risk: Defatting of the skin (dermatitis) and potential transdermal transport of the thiazole ring.[1]
-
PPE Implication: Thin latex gloves are permeable to organic alcohols.[1] Nitrile provides superior resistance to the alcohol functionality.[1]
Part 3: PPE Selection Matrix
Use this matrix to determine the required protection level based on the specific operational task.
| Task Category | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| A. Storage & Transport (Sealed containers) | None required if ventilation is normal.[1][3] | Single Nitrile Gloves (0.11 mm / 4 mil).[1] | Safety Glasses with side shields.[1] | Standard Lab Coat (Cotton/Poly).[1] |
| B. Dispensing / Weighing (Open container in Fume Hood) | Fume Hood (Face velocity > 0.5 m/s). | Double Gloving: Inner Nitrile, Outer Nitrile (Long cuff).[1] | Chemical Splash Goggles. | Lab Coat + Chemical Resistant Apron (PVC/Rubber).[1] |
| C. Synthesis / Heating (Active reaction) | Fume Hood (Sash closed). | Thermal/Chemical Gloves (Neoprene) if handling hot glassware.[1] | Chemical Splash Goggles + Face Shield if pressure risk exists.[1] | Lab Coat + Apron.[1] |
| D. Spill Cleanup (> 100 mL) | Half-mask Respirator with Organic Vapor (OV) cartridges (Type A).[1] | Laminate Film (Silver Shield) or Heavy Butyl Rubber.[1] | Chemical Splash Goggles.[1] | Tyvek® Coveralls or equivalent impervious suit.[1] |
Part 4: Operational Protocols
4.1. Pre-Operational Setup (The "Self-Validating" Check)
Before opening the bottle, perform the "3-Point Check" :
-
Airflow: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.[1]
-
Barrier: Don goggles and check glove integrity (inflate with air to check for pinholes).[1]
-
Neutralization: Ensure a saturated sodium bicarbonate solution or spill kit is within arm's reach.[1]
4.2. Handling & Transfer[1][4][5][6][3]
-
Viscosity Management: As a potentially viscous liquid, use positive displacement pipettes or glass syringes to prevent dripping.[1] Avoid pouring directly from the reagent bottle to minimize the surface area exposed to air (reducing odor release).[1]
-
Odor Control: Keep the balance inside the fume hood. If weighing on an external bench is unavoidable (not recommended), use a tared septa-vial, inject the liquid inside the hood, and weigh the closed system.
4.3. Waste Disposal[1][5][7][8][9]
-
Segregation: Dispose of as Halogenated/Sulfur-containing Organic Waste .[1] Do not mix with oxidizing acids (e.g., Nitric acid) as thiazoles can react exothermically.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1]
-
Labeling: Clearly mark "Contains Thiazole Derivatives - Irritant/Stench."[1]
Part 5: Visualizations
Figure 1: PPE Decision Logic for Thiazole Handling
This decision tree guides the researcher through the selection of appropriate protective gear based on the volume and state of the chemical.
Caption: Figure 1. Logical flow for determining PPE requirements based on exposure risk and engineering control availability.
Figure 2: Emergency Spill Response Workflow
A systematic approach to containing and cleaning a spill to prevent respiratory exposure and contamination.
Caption: Figure 2.[1][6][9] Step-by-step protocol for managing spills >10 mL outside a containment device.
Part 6: References
-
PubChem. (2025).[1] Compound Summary: 2-(1,3-Thiazol-5-yl)ethan-1-ol (Structural Analog Safety Data).[1] National Center for Biotechnology Information.[1] Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][8][9] Standard 1910.134 - Respiratory Protection.[1] Retrieved March 1, 2026, from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C5H7NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
